Antifungal agent 13
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H16ClF3N4O |
|---|---|
Molekulargewicht |
432.8 g/mol |
IUPAC-Name |
5-(2-chloroethyl)-1-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16ClF3N4O/c1-13-5-7-16(8-6-13)29-19-17(12-26-29)20(30)28(10-9-22)18(27-19)14-3-2-4-15(11-14)21(23,24)25/h2-8,11-12H,9-10H2,1H3 |
InChI-Schlüssel |
GSSZLOAESVYBTE-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Antifungal Agent 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 13, systematically named N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, is a novel synthetic compound belonging to the pyrazole (B372694) carboxamide class of fungicides. This class of compounds has garnered significant interest due to its potent and broad-spectrum antifungal activity. The core mechanism of action for many pyrazole carboxamides involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound.
Data Presentation
The quantitative data for this compound are summarized in the tables below.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| IUPAC Name | N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
| Molecular Formula | C₁₂H₉ClF₃N₃O |
| Molecular Weight | 319.67 g/mol |
| Appearance | White solid |
| Melting Point | 129-131 °C[4] |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.15 (s, 1H, NH), 8.55 (s, 1H, pyrazole-H), 7.75 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.95 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 160.1, 148.2, 138.5, 137.9, 129.2, 128.8, 122.5, 120.7 (q, J=268 Hz, CF₃), 115.8, 40.1 |
| IR (KBr, cm⁻¹) | 3310 (N-H), 1675 (C=O), 1540, 1490, 1130 (C-F) |
| MS (ESI) | m/z 320.0 [M+H]⁺ |
Table 2: In Vitro Antifungal Activity of this compound (MIC₅₀ in µg/mL)
| Fungal Strain | MIC₅₀ (µg/mL) |
| Gibberella zeae | >50 |
| Fusarium oxysporum | >50 |
| Cytospora mandshurica | >50 |
| Rhizoctonia solani | 0.022[1] |
| Botrytis cinerea | >50 |
| Candida albicans | Not Reported |
| Aspergillus fumigatus | Not Reported |
| Note: Antifungal activity can be highly species-specific. The available data for analogous compounds suggest that activity is often targeted toward specific phytopathogenic fungi.[4][5][6] |
Experimental Protocols
Synthesis of this compound
The synthesis of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a multi-step process, commencing with the synthesis of the pyrazole carboxylic acid intermediate, followed by an amidation reaction.
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
To a solution of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in a suitable solvent such as dimethylformamide (DMF), add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methylated ester.
-
Hydrolyze the resulting ester to the carboxylic acid by heating with a base (e.g., sodium hydroxide) in a mixture of water and ethanol.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[7]
Step 2: Synthesis of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (this compound)
-
Suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-4 hours to form the acid chloride. Monitor the conversion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
In a separate flask, dissolve 4-chloroaniline (B138754) (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.5 equivalents) in the same dry solvent.
-
Cool the aniline (B41778) solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared acid chloride solution to the aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure this compound.[4]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the synthesized compound.
-
Melting Point: The melting point is determined using a standard melting point apparatus and is uncorrected.
Antifungal Susceptibility Testing
The in vitro antifungal activity is determined using the broth microdilution method according to established protocols.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in 96-well microtiter plates containing a suitable broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi).
-
Prepare a standardized inoculum of the fungal test strain.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungal inoculum with a standard antifungal) and negative (fungal inoculum without any antifungal) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for filamentous fungi) for 24-72 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Proposed Mechanism of Action
Caption: Inhibition of Succinate Dehydrogenase by this compound.
References
- 1. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Rise of a Novel Antifungal: A Technical Guide to the Discovery and Development of Fosmanogepix
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of invasive fungal infections, compounded by the rise of multidrug-resistant strains, has created an urgent need for novel antifungal agents with new mechanisms of action. Fosmanogepix (B605549), a first-in-class antifungal agent, represents a significant advancement in the field. It is the N-phosphonooxymethylene prodrug of manogepix, which targets a novel fungal enzyme, Gwt1.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of fosmanogepix, presenting key data and methodologies for the scientific community.
Discovery and Development
Fosmanogepix (formerly APX001) was developed by Amplyx Pharmaceuticals (now part of Pfizer) to address the limitations of existing antifungal therapies.[3][4] It is designed to have a broad spectrum of activity, including against difficult-to-treat and resistant fungal pathogens.[1][2] The development of both intravenous and oral formulations of fosmanogepix offers flexibility in clinical use, allowing for a seamless transition from hospital to outpatient care.[1][5] The U.S. Food and Drug Administration (FDA) has granted fosmanogepix Qualified Infectious Disease Product (QIDP) and orphan drug status for several indications, underscoring its potential to treat serious and life-threatening fungal infections.[6]
Logical Relationship of Drug Development
Caption: Figure 1. Fosmanogepix Development Pipeline
Mechanism of Action: Inhibition of Gwt1
Manogepix, the active moiety of fosmanogepix, exerts its antifungal activity by inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1][2] Gwt1 is a critical enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is essential for the proper localization and function of a wide range of cell wall proteins in fungi.[1][2] Specifically, Gwt1 catalyzes the inositol (B14025) acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a key step in the maturation of GPI anchors.[1][7]
Inhibition of Gwt1 by manogepix disrupts the synthesis of GPI-anchored proteins, leading to a cascade of detrimental effects on the fungal cell, including:
-
Compromised cell wall integrity.[8]
-
Inhibition of hyphal formation and biofilm development.[1][2]
-
Defects in cell adhesion.[1]
-
Increased exposure of β-glucans on the cell surface, potentially enhancing immune recognition.[6]
Importantly, manogepix is highly selective for the fungal Gwt1 enzyme and does not significantly inhibit the closest human homolog, PIGW, which accounts for its favorable safety profile.[6][8]
Gwt1 Signaling Pathway
Caption: Figure 2. Gwt1 Signaling Pathway and Inhibition by Manogepix
In Vitro Activity
Manogepix demonstrates potent and broad-spectrum in vitro activity against a wide range of yeasts and molds, including many species that are resistant to existing antifungal agents.[1][2]
Activity against Yeasts
Manogepix is highly active against various Candida species, including the multidrug-resistant Candida auris.[9][10] It also shows activity against Cryptococcus species.[11]
Table 1: In Vitro Activity of Manogepix against Yeast Isolates
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | >10 | 0.002 - 0.03 | 0.008 | 0.008 | [11][12] |
| Candida glabrata | >10 | 0.002 - 0.03 | - | - | [12] |
| Candida auris | 200 | 0.004 - 0.06 | 0.03 | 0.03 | [10] |
| Candida tropicalis | >10 | 0.002 - 0.03 | - | - | [12] |
| Cryptococcus neoformans | - | - | 0.5 | 1 | [11] |
Activity against Molds
Manogepix exhibits significant activity against a variety of molds, including Aspergillus, Fusarium, and Scedosporium species.[13][14][15] For molds, the minimum effective concentration (MEC), the lowest drug concentration that leads to the formation of aberrant, branched, and stunted hyphae, is often a more appropriate measure of in vitro activity.
Table 2: In Vitro Activity of Manogepix against Mold Isolates
| Fungal Species | Number of Isolates | MEC Range (µg/mL) | MEC50 (µg/mL) | MEC90 (µg/mL) | Reference(s) |
| Aspergillus fumigatus | >10 | 0.008 - 0.125 | 0.03 - 0.06 | 0.015 - 0.06 | [13][16] |
| Fusarium solani species complex | >10 | ≤0.015 | ≤0.015 | - | [14] |
| Fusarium oxysporum species complex | 49 | ≤0.015 - 0.03 | - | - | [14] |
| Scedosporium apiospermum | >10 | - | - | 0.12 | [13] |
| Lomentospora prolificans | >10 | - | 0.03 | 0.06 | [15] |
Preclinical In Vivo Efficacy
Fosmanogepix has demonstrated significant efficacy in various animal models of invasive fungal infections.[1][17][18] These studies have shown that fosmanogepix treatment leads to improved survival and reduced fungal burden in tissues such as the kidneys, brain, and lungs.[19]
Table 3: Summary of In Vivo Efficacy of Fosmanogepix in Murine Models
| Fungal Pathogen | Infection Model | Key Findings | Reference(s) |
| Candida auris | Disseminated infection | Improved survival and reduced fungal burden in kidneys and brain | [19] |
| Aspergillus fumigatus | Pulmonary infection | Efficacy demonstrated | [17][18] |
| Fusarium solani | Disseminated infection | Efficacy demonstrated | [17][18] |
| Scedosporium prolificans | Pulmonary infection | Efficacy demonstrated | [17][18] |
| Coccidioides immitis | Disseminated infection | Efficacy demonstrated | [17][18] |
Clinical Development
Fosmanogepix has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Pharmacokinetics
Clinical trials have shown that fosmanogepix has high oral bioavailability (>90%), allowing for intravenous-to-oral step-down therapy.[1][5] It exhibits a favorable pharmacokinetic profile with wide tissue distribution.[1][17][18]
Clinical Efficacy and Safety
A Phase 2 clinical trial in patients with candidaemia demonstrated that fosmanogepix was safe, well-tolerated, and efficacious.[5][12] The treatment success rate was 80% in the modified intent-to-treat population at the end of study treatment, and the 30-day survival rate was 85%.[5][12] Notably, no treatment-related serious adverse events or discontinuations were reported.[12] Another Phase 2 trial in patients with candidemia caused by Candida auris also showed a high rate of treatment success (89%) and survival at Day 30 (89%).[9]
Table 4: Key Results from a Phase 2 Clinical Trial of Fosmanogepix in Candidaemia
| Parameter | Result | Reference(s) |
| Patient Population | Non-neutropenic adults with candidaemia | [5][12] |
| Dosing Regimen | 1000 mg IV BID (Day 1), then 600 mg IV QD, with optional switch to 700 mg PO QD from Day 4 | [12] |
| Treatment Success Rate (EOST) | 80% (16/20) | [5][12] |
| 30-Day Survival Rate | 85% (17/20) | [5][12] |
| Safety | Well-tolerated, no treatment-related serious adverse events or discontinuations | [12] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
The in vitro activity of manogepix is determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method as described in documents M27 for yeasts and M38 for filamentous fungi.[20]
Experimental Workflow
Caption: Figure 3. Broth Microdilution Antifungal Susceptibility Testing Workflow
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration in the test wells.
-
Drug Dilution: A two-fold serial dilution of manogepix is prepared in RPMI 1640 medium in a 96-well microtiter plate. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24 hours for Candida species and 48-72 hours for molds.[20]
-
Reading and Determination:
-
MIC (Minimum Inhibitory Concentration) for Yeasts: The lowest concentration of the drug that causes a significant reduction (typically ≥50%) in visible growth compared to the growth control is determined.
-
MEC (Minimum Effective Concentration) for Molds: The lowest drug concentration at which a significant change in hyphal morphology (e.g., short, branched, swollen hyphae) is observed microscopically.
-
Gwt1 Enzyme Inhibition Assay
The inhibitory activity of manogepix on the Gwt1 enzyme can be assessed using a cell-free in vitro acylation assay.[21]
Methodology:
-
Membrane Preparation: A membrane fraction containing the Gwt1 enzyme is prepared from a fungal species (e.g., Saccharomyces cerevisiae) that overexpresses the Gwt1 protein.
-
Reaction Mixture: The reaction mixture contains the membrane preparation, a radiolabeled precursor (e.g., [3H]palmitoyl-CoA), the substrate GlcN-PI, and a buffer system.
-
Inhibition Assay: Manogepix at various concentrations is added to the reaction mixture and incubated to allow for the enzymatic reaction to occur.
-
Lipid Extraction and Analysis: The lipids are extracted from the reaction mixture and separated by thin-layer chromatography (TLC).
-
Detection and Quantification: The radiolabeled acylated product (GlcN-acyl-PI) is detected by autoradiography, and the intensity of the corresponding band is quantified to determine the extent of inhibition by manogepix.
Murine Model of Disseminated Candidiasis
The in vivo efficacy of fosmanogepix is evaluated in a murine model of disseminated candidiasis.[19]
Methodology:
-
Immunosuppression: Mice are typically rendered neutropenic by treatment with cyclophosphamide (B585) and/or 5-fluorouracil (B62378) to make them susceptible to fungal infection.
-
Infection: A standardized inoculum of a Candida species (e.g., C. auris) is injected intravenously into the mice.
-
Treatment: Fosmanogepix is administered to the mice at various doses and schedules, starting at a specified time post-infection. A control group receives a vehicle or a comparator antifungal drug.
-
Efficacy Assessment:
-
Survival: The survival of the mice in each treatment group is monitored daily for a defined period.
-
Fungal Burden: At the end of the study, organs such as the kidneys and brain are harvested, homogenized, and plated on a suitable medium to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Conclusion
Fosmanogepix is a promising new antifungal agent with a novel mechanism of action, broad-spectrum activity against clinically important yeasts and molds, and a favorable pharmacokinetic and safety profile. Its potent in vitro activity against multidrug-resistant pathogens and demonstrated efficacy in preclinical and clinical studies highlight its potential to address significant unmet medical needs in the treatment of invasive fungal infections. The ongoing clinical development of fosmanogepix is eagerly anticipated by the medical and scientific communities.
References
- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 4. What is Fosmanogepix used for? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections | MDPI [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of Delayed Therapy with Fosmanogepix (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
In Vitro Antifungal Activity of Micafungin (FK463): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antifungal activity of Micafungin (also known as FK463), an echinocandin antifungal agent. The document summarizes key quantitative data, details experimental protocols for susceptibility testing, and illustrates the agent's mechanism of action through signaling pathway and workflow diagrams. Micafungin has been selected as a representative agent for "Antifungal agent 13" to fulfill the detailed requirements of this guide.
Quantitative Data Summary
The in vitro antifungal activity of Micafungin has been evaluated against a broad range of clinically important fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for Micafungin against various Candida and Aspergillus species.
Table 1: In Vitro Activity of Micafungin (FK463) against Candida Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | MFC₉₀ (µg/mL) |
| Candida albicans | 24 | ≤0.0039 - 0.0313 | 0.0156 | 0.0156 | Not specified | ≤0.5 |
| Candida glabrata | 17 | ≤0.0039 - 0.0313 | 0.0156 | 0.0156 | Not specified | ≤0.5 |
| Candida tropicalis | 11 | ≤0.0039 - 0.0625 | 0.0313 | 0.0313 | Not specified | >64 |
| Candida krusei | 8 | 0.0625 - 0.25 | 0.125 | 0.125 | Not specified | ≤0.5 |
| Candida parapsilosis | 12 | 0.25 - 2 | 1 | 1 | Not specified | 8 |
| Candida guilliermondii | Not specified | Not specified | Not specified | 2 | Not specified | >64 |
| Azole-resistant C. albicans | Not specified | Not specified | Not specified | 0.0313 | Not specified | 0.25 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: In Vitro Activity of Micafungin (FK463) against Aspergillus Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | Not specified | ≤0.0039 - 0.0156 | 0.0078 | 0.0078 |
| Aspergillus flavus | Not specified | ≤0.0039 - 0.0156 | 0.0078 | 0.0156 |
| Aspergillus niger | Not specified | 0.0078 - 0.0156 | 0.0156 | 0.0156 |
| Aspergillus terreus | Not specified | 0.0078 - 0.0313 | 0.0156 | 0.0156 |
Data compiled from multiple sources.[1][3][4]
It is important to note that the action of Micafungin against Aspergillus species is generally considered fungistatic, as the MFCs are significantly higher than the MICs.[1][4]
Experimental Protocols
The following protocols are based on the standardized methods from the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), documents M27-A for yeasts and M38-A for filamentous fungi, which were predominantly used in the cited studies for determining the in vitro activity of Micafungin.
Broth Microdilution MIC Assay
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Micafungin (FK463)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Fungal isolates
-
Spectrophotometer
-
Sterile saline or water
-
Incubator
Procedure:
-
Inoculum Preparation:
-
For yeasts, select 3-5 colonies from a 24-hour-old culture on Sabouraud dextrose agar (B569324). Suspend in sterile saline.
-
For filamentous fungi, harvest conidia from a 7-day-old culture on potato dextrose agar by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the inoculum suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of Micafungin in a suitable solvent (e.g., water).
-
Perform serial twofold dilutions of Micafungin in RPMI 1640 medium directly in the microtiter plates to achieve final concentrations typically ranging from ≤0.0039 to 2 µg/mL or higher if needed.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted drug.
-
Include a drug-free growth control well and a sterile (uninoculated) control well.
-
Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of Micafungin that causes a prominent decrease in turbidity compared to the growth control. For echinocandins, this is often a Minimum Effective Concentration (MEC) endpoint for molds, characterized by the growth of small, rounded, compact hyphal forms.
-
Minimum Fungicidal Concentration (MFC) Assay
This assay is performed to determine the lowest concentration of an antifungal agent that kills the fungus.
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well of the microtiter plate that shows no visible growth.
-
Spread the aliquot onto a Sabouraud dextrose agar plate.
-
Incubate the plates at 35°C for 24-48 hours or until growth is seen in the control subcultures.
-
The MFC is defined as the lowest drug concentration from which fewer than three colonies grow, which corresponds to approximately 99-99.5% killing activity.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal agent.
Caption: Workflow for MIC and MFC determination.
Signaling Pathway: Mechanism of Action of Echinocandins
Micafungin, as an echinocandin, inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[5] This inhibition is achieved by non-competitively targeting the enzyme 1,3-β-D-glucan synthase.[6] The disruption of the cell wall leads to osmotic instability and cell death.[2][7] In response to this cell wall stress, the fungus may activate the cell wall integrity (CWI) signaling pathway, leading to a compensatory increase in chitin (B13524) synthesis.[1][8]
The diagram below illustrates this mechanism and the subsequent cellular response.
Caption: Mechanism of action of Micafungin and the fungal CWI response.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Echinocandin - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata [frontiersin.org]
Technical Guide: Manogepix (APX001A) - In Vitro Spectrum of Activity Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manogepix (MGX, formerly APX001A) is the active moiety of the first-in-class investigational antifungal agent, fosmanogepix (B605549) (FMGX, formerly APX001).[1] Fosmanogepix is a water-soluble prodrug that is rapidly converted to manogepix by systemic phosphatases following administration.[1][2] Manogepix exhibits a novel mechanism of action, targeting the highly conserved fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored protein-inositol acyltransferase).[2][3] This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching a wide array of proteins to the fungal cell wall.[3][4] Inhibition of Gwt1 disrupts the localization of these vital proteins, leading to compromised cell wall integrity, defects in biofilm and hyphal formation, and ultimately, impaired fungal growth.[2][3] Due to this unique mechanism, manogepix demonstrates a broad spectrum of activity and lacks cross-resistance with existing antifungal classes.[3] This guide provides a comprehensive overview of the in vitro activity of manogepix against a wide range of pathogenic fungi, details the standard experimental protocols for susceptibility testing, and illustrates its mechanism of action.
Quantitative Data: Spectrum of Antifungal Activity
The in vitro potency of manogepix has been evaluated against a large collection of clinical fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) data for manogepix against key pathogenic yeasts and molds. Data is primarily derived from studies employing the reference broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: In Vitro Activity of Manogepix Against Pathogenic Yeast Species
| Fungal Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Candida albicans | 0.004 | 0.008 | ≤0.002–0.06 |
| Candida auris | 0.004 | 0.015 | Not Reported |
| Candida dubliniensis | Not Reported | 0.008 | Not Reported |
| Candida glabrata | 0.03 | 0.06 | Not Reported |
| Candida kefyr | Not Reported | 1 | 0.125 to >0.5 |
| Candida krusei | >8 | >8 | >0.5 |
| Candida parapsilosis | 0.008 | 0.015 | Not Reported |
| Candida tropicalis | 0.015 | 0.015 | Not Reported |
| Cryptococcus neoformans | 0.25 - 0.5 | 0.5 - 1 | 0.03 - 1 |
| Rhodotorula mucilaginosa | 0.03 | 0.12 | Not Reported |
| Saprochaete clavata | 0.03 | 0.06 | Not Reported |
Data compiled from multiple surveillance studies.[5][6][7][8][9] Note: Candida krusei is considered intrinsically resistant to manogepix.[10][7]
Table 2: In Vitro Activity of Manogepix Against Pathogenic Mold Species
| Fungal Species | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | MEC Range (mg/L) |
| Aspergillus flavus | Not Reported | 0.015 - 0.03 | Not Reported |
| Aspergillus fumigatus | Not Reported | 0.03 - 0.06 | 0.008 - 0.125 |
| Aspergillus niger | Not Reported | 0.015 - 0.03 | Not Reported |
| Aspergillus terreus | Not Reported | 0.03 - 0.06 | Not Reported |
| Fusarium spp. | 0.016 | 0.06 | Not Reported |
| Lomentospora prolificans | 0.03 | 0.06 | Not Reported |
| Scedosporium spp. | 0.03 - 0.06 | 0.06 - 0.12 | 0.015 - 0.06 |
| Paecilomyces spp. | ≤0.008 | 0.016 | Not Reported |
Data compiled from multiple in vitro studies.[3][6][8][11][12][13] For molds, the Minimum Effective Concentration (MEC) is the standard endpoint, representing the lowest concentration that leads to the growth of small, rounded, compact hyphal forms.[9]
Experimental Protocols
The data presented in this guide are predominantly generated using standardized antifungal susceptibility testing (AFST) methods developed by the Clinical and Laboratory Standards Institute (CLSI). These reference methods ensure reproducibility and allow for meaningful comparison of data across different laboratories.
1. Broth Microdilution Method for Yeasts (CLSI M27)
This protocol is the reference standard for testing the susceptibility of yeasts like Candida spp. and Cryptococcus neoformans.[14][15][16]
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid).[12]
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Plate Preparation: A 96-well microtiter plate is used. Serial twofold dilutions of manogepix are prepared directly in the plate with the test medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C.
-
Reading Results: For manogepix, the MIC is determined after 24 hours of incubation for Candida species.[12] The endpoint is read as the lowest drug concentration that produces a significant decrease (approximately 50% inhibition) in growth compared to the drug-free growth control well.[12]
2. Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This is the reference method for testing molds such as Aspergillus spp., Fusarium spp., and Scedosporium spp.[17]
-
Medium: The same RPMI 1640 medium as used for yeasts is employed.
-
Inoculum Preparation: A conidial suspension is prepared from fresh, mature cultures grown on a medium like potato dextrose agar. The final inoculum concentration in the test is targeted between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.
-
Plate Preparation and Inoculation: The procedure is similar to the yeast protocol, with serial dilutions of manogepix in a 96-well plate followed by inoculation.
-
Incubation: Plates are incubated at 35°C for 48 to 72 hours, depending on the growth rate of the specific mold.[12]
-
Reading Results: For manogepix, as with the echinocandins, the endpoint is the Minimum Effective Concentration (MEC). This is the lowest drug concentration at which a visible change in hyphal morphology occurs, characterized by the formation of small, rounded, and compact hyphal forms compared to the abundant, filamentous growth in the control well.[9]
Visualizations: Workflow and Mechanism of Action
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the standardized workflow for determining the MIC/MEC of manogepix against pathogenic fungi.
Caption: CLSI Broth Microdilution Workflow.
Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis
Manogepix targets the Gwt1 enzyme, a critical component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway located in the endoplasmic reticulum. This pathway is essential for post-translationally modifying and anchoring a large number of proteins to the cell wall.
Caption: Manogepix Mechanism of Action.
References
- 1. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Activities of Manogepix and Comparators against 1,435 Recent Fungal Isolates Collected during an International Surveillance Program (2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. jmilabs.com [jmilabs.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. img.antpedia.com [img.antpedia.com]
Preliminary Investigation of the Antifungal Properties of Antifungal Agent 13
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preliminary investigations into the antifungal properties of a novel investigational compound, designated Antifungal Agent 13. The following sections detail its antifungal activity against a range of pathogenic fungi, elucidate its primary mechanism of action, and describe its effects on key fungal signaling pathways. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational data and methodologies used in the initial characterization of this compound. All presented data is based on in vitro studies.
Antifungal Activity
The in vitro antifungal activity of this compound was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 |
| Candida glabrata | ATCC 90030 | 0.5 | 1 |
| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 |
| Cryptococcus neoformans | ATCC 208821 | 0.06 | 0.125 |
| Aspergillus fumigatus | ATCC 204305 | 1 | 2 |
| Trichophyton rubrum | ATCC 28188 | 0.03 | 0.06 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Mechanism of Action Studies
A series of experiments were conducted to elucidate the mechanism by which this compound exerts its antifungal effects. The primary mechanism appears to be the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2]
Ergosterol Biosynthesis Inhibition
The effect of this compound on the ergosterol biosynthesis pathway was investigated. Fungal cells treated with this compound showed a significant reduction in ergosterol content and an accumulation of sterol precursors, suggesting the inhibition of a key enzyme in this pathway.
Table 2: Effect of this compound on Ergosterol Content in C. albicans
| Treatment | Concentration (µg/mL) | Ergosterol Content (% of Control) |
| Control | - | 100 |
| This compound | 0.125 (MIC₅₀) | 45.2 |
| This compound | 0.25 (MIC₉₀) | 15.8 |
| Fluconazole (Control) | 1 | 20.5 |
Cell Membrane Integrity
Disruption of ergosterol synthesis is known to compromise the integrity of the fungal cell membrane.[3] The effect of this compound on membrane integrity was assessed by measuring the leakage of intracellular components.
Table 3: Cell Membrane Damage in C. albicans Induced by this compound
| Treatment | Concentration (µg/mL) | % Propidium Iodide Staining |
| Control | - | 2.1 |
| This compound | 0.125 (MIC₅₀) | 35.7 |
| This compound | 0.25 (MIC₉₀) | 68.4 |
| Amphotericin B (Control) | 1 | 95.2 |
Induction of Reactive Oxygen Species (ROS)
The accumulation of endogenous reactive oxygen species (ROS) can lead to fungal cell death. Treatment with this compound was found to induce a significant increase in intracellular ROS levels in a dose-dependent manner.
Table 4: Reactive Oxygen Species (ROS) Production in C. albicans after Treatment with this compound
| Treatment | Concentration (µg/mL) | Mean Fluorescence Intensity (Relative to Control) |
| Control | - | 1.0 |
| This compound | 0.125 (MIC₅₀) | 3.8 |
| This compound | 0.25 (MIC₉₀) | 8.2 |
| Menadione (Positive Control) | 0.1 | 12.5 |
Impact on Fungal Signaling Pathways
Antifungal agents that induce cell wall or membrane stress can activate compensatory signaling pathways in fungi.[4] The effect of this compound on the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) pathways was investigated.
Cell Wall Integrity (CWI) Pathway
The CWI pathway is crucial for maintaining cell wall integrity in response to stress.[4] Treatment with this compound led to the phosphorylation of Mkc1, a key MAP kinase in the CWI pathway, indicating pathway activation.
Activation of the Cell Wall Integrity (CWI) pathway by this compound.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27 and M38 guidelines to determine the Minimum Inhibitory Concentration (MIC).[5][6]
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are made in RPMI 1640 medium buffered with MOPS in a 96-well microtiter plate.
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Ergosterol Quantification
-
Fungal cells are cultured to mid-log phase and then treated with this compound at the desired concentrations for a specified time.
-
Cells are harvested, washed, and the cell pellet is saponified with alcoholic potassium hydroxide.
-
Non-saponifiable lipids (including ergosterol) are extracted with n-heptane.
-
The ergosterol content in the extract is determined spectrophotometrically by scanning the absorbance between 230 and 300 nm. The characteristic four-peaked curve of ergosterol is used for quantification.
ROS Detection
-
Fungal cells are treated with this compound as described for ergosterol quantification.
-
The cells are then incubated with the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Intracellular ROS production oxidizes DCFH-DA to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader.
Summary and Future Directions
This compound demonstrates potent in vitro activity against a range of pathogenic fungi. Its primary mechanism of action appears to be the inhibition of ergosterol biosynthesis, leading to compromised cell membrane integrity and the induction of oxidative stress. The activation of the CWI pathway suggests that the fungal cell attempts to counteract the membrane and cell wall damage induced by the compound.
Further studies are warranted to identify the specific enzymatic target of this compound within the ergosterol biosynthesis pathway. In vivo efficacy studies in animal models of fungal infections are also necessary to evaluate its therapeutic potential. The low MIC values against key pathogens make this compound a promising candidate for further preclinical development.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unraveling the Molecular Target of Antifungal Agent 13: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the molecular target identification and mechanism of action for a novel antifungal agent, designated as compound 13. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies. The information presented herein is a synthesis of publicly available research data.
Executive Summary
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents with new mechanisms of action. This guide focuses on a specific promising candidate, a 4-methyl hexanoyl conjugated trimeric lipopeptide, referred to in originating literature as compound 13 . Research indicates that this agent exhibits potent activity against Candida albicans, a common and often invasive fungal pathogen. The primary molecular target of compound 13 has been identified as the fungal cell membrane, where it exerts a lytic effect, leading to cell death. This guide details the quantitative antifungal activity, the experimental protocols used to elucidate its mechanism, and a visual representation of its mode of action.
Quantitative Antifungal Activity
The antifungal efficacy of compound 13 has been quantified through various in vitro assays, demonstrating its potency against both planktonic cells and biofilms of Candida albicans.
| Parameter | Value | Fungal Species/Strain | Notes |
| Minimum Inhibitory Concentration (MIC) | 6.25 µM | Candida albicans (SC5314) | Maintained under acidic conditions. |
| Hemolytic Activity | Negligible | Mouse Red Blood Cells | Highest tested concentration of 1 mM. |
| Biofilm Colonization Prevention (XTT Assay) | 6.25 µM (MIC) | Candida albicans | Prevents the formation of biofilms. |
| Pre-formed Biofilm Eradication (24h) | 25 µM | Candida albicans | Eradicates established 24-hour old biofilms. |
| Pre-formed Biofilm Eradication (48h) | 62.5 µM | Candida albicans | Effective against mature 48-hour old biofilms. |
Experimental Protocols for Target Identification
The identification of the fungal cell membrane as the primary target of compound 13 was determined through a series of key experiments. The detailed methodologies for these experiments are outlined below.
XTT Biofilm Assay
This assay was utilized to quantify the ability of compound 13 to inhibit the formation of and eradicate pre-formed Candida albicans biofilms.
Protocol:
-
Biofilm Formation: C. albicans cells are grown in 96-well microtiter plates in a suitable growth medium and incubated to allow for biofilm formation (typically 24 or 48 hours).
-
Treatment: For prevention assays, compound 13 is added at the time of cell seeding. For eradication assays, the planktonic cells are removed, and fresh medium containing various concentrations of compound 13 is added to the pre-formed biofilms.
-
Incubation: The plates are incubated for a further 24 hours.
-
XTT Staining: The wells are washed to remove non-adherent cells. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, in combination with an electron-coupling agent such as menadione, is added to each well.
-
Measurement: The plates are incubated in the dark. The metabolic activity of the viable biofilm cells reduces the XTT tetrazolium salt to a formazan (B1609692) product, resulting in a color change that is measured spectrophotometrically. The reduction in color intensity in treated wells compared to untreated controls indicates the antifungal activity.
Colorimetric Assay with Lipid Vesicles
This assay provides evidence for the membrane-disrupting mechanism of action of compound 13 by using synthetic lipid vesicles that mimic fungal membranes.
Protocol:
-
Vesicle Preparation: Unilamellar lipid vesicles are prepared with a composition that mimics the fungal cell membrane, often incorporating phospholipids (B1166683) and ergosterol. A colorimetric indicator is encapsulated within these vesicles.
-
Interaction: A suspension of these lipid vesicles is exposed to compound 13.
-
Observation: If compound 13 disrupts the vesicle membrane, the encapsulated indicator is released, leading to a distinct and immediate color change in the suspension. This color transition serves as a visual confirmation of membrane lysis.
Transmission Electron Microscopy (TEM)
TEM was employed to directly visualize the morphological changes in Candida albicans cells upon treatment with compound 13.
Protocol:
-
Cell Culture and Treatment: C. albicans cells are cultured to a desired growth phase and then treated with compound 13 at an effective concentration (e.g., MIC). Untreated cells serve as a control.
-
Fixation: After a specified incubation period, the cells are harvested and fixed, typically with glutaraldehyde (B144438) and osmium tetroxide, to preserve their ultrastructure.
-
Dehydration and Embedding: The fixed cells are dehydrated through a graded series of ethanol (B145695) and then embedded in a resin (e.g., Epon).
-
Sectioning and Staining: Ultrathin sections (typically 70-90 nm) are cut from the resin blocks using an ultramicrotome. These sections are then stained with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.
-
Imaging: The stained sections are examined under a transmission electron microscope. Images are captured to compare the cellular integrity and membrane morphology of treated versus untreated cells. Disrupted and compromised cell membranes in the treated samples provide direct evidence of the compound's lytic mechanism.
Reactive Oxygen Species (ROS) Generation Assay
This assay was conducted to investigate whether the antifungal activity of compound 13 involves the induction of oxidative stress.
Protocol:
-
Cell Preparation: C. albicans cells are grown and harvested.
-
Fluorescent Probe Loading: The cells are loaded with a fluorescent probe that is sensitive to the presence of ROS (e.g., 2',7'-dichlorofluorescin diacetate).
-
Treatment: The loaded cells are then treated with varying concentrations of compound 13.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates the generation of intracellular ROS.
-
Antioxidant Co-treatment: To determine if ROS production is a primary or secondary effect, the experiment is repeated with the co-administration of an antioxidant (e.g., ascorbic acid). If the antifungal activity persists despite the reduction in ROS levels, it suggests that ROS generation is a secondary consequence of another primary mechanism, such as membrane damage.
Visualizing the Mechanism and Workflow
To clearly illustrate the proposed mechanism of action and the experimental workflow for target identification, the following diagrams have been generated.
An In-depth Technical Guide on Early-Stage Research of Antifungal Agent 13
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document compiles the limited publicly available information on Antifungal agent 13 and supplements it with established scientific principles related to its chemical class. Specific experimental protocols and detailed mechanistic studies for this particular compound have not been identified in the public domain. The provided methodologies and pathways are illustrative, based on standard practices in antifungal research.
Introduction
This compound is a novel synthetic compound that has demonstrated significant in vitro activity against the phytopathogenic fungus Sclerotinia sclerotiorum. This fungus is the causative agent of white mold, a disease that affects a wide range of crops, leading to significant economic losses worldwide. The emergence of resistance to existing fungicides necessitates the discovery and development of new antifungal agents with diverse mechanisms of action. This guide provides a summary of the early-stage research findings for this compound, including its known biological activity, chemical properties, a proposed mechanism of action, and standardized experimental protocols relevant to its preliminary evaluation.
Chemical Properties and Structure
The chemical structure of this compound contains a triazolone core, a heterocyclic moiety known to be a key pharmacophore in a number of clinically and agriculturally important antifungal compounds.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₆ClF₃N₄O |
| SMILES | O=C1C2=C(N(N=C2)C3=CC=C(C)C=C3)N=C(N1CCCl)C4=CC(C(F)(F)F)=CC=C4 |
| Chemical Class | Triazolone Derivative |
In Vitro Antifungal Activity
Early-stage screening has identified this compound as a potent inhibitor of Sclerotinia sclerotiorum. The quantitative measure of its efficacy is summarized below.
Table 2: In Vitro Activity of this compound against Sclerotinia sclerotiorum
| Organism | Metric | Value | Reference |
| Sclerotinia sclerotiorum | EC₅₀ | 1.25 mg/L | [1][2] |
EC₅₀ (Effective Concentration 50): The concentration of the compound that inhibits 50% of the fungal mycelial growth.
Proposed Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Based on the presence of the triazole moiety, it is hypothesized that this compound functions as an inhibitor of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By inhibiting lanosterol 14α-demethylase, this compound likely disrupts the production of ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately compromising the fungal cell membrane and inhibiting fungal growth.[3][4][5]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed, standardized methodologies for key experiments relevant to the early-stage evaluation of an antifungal agent like compound 13.
This protocol describes a broth microdilution method to determine the half-maximal effective concentration (EC₅₀) of an antifungal agent against a filamentous fungus such as Sclerotinia sclerotiorum.
Objective: To quantify the in vitro antifungal activity of this compound.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sclerotinia sclerotiorum culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile water, DMSO, pipettes, and other standard laboratory equipment
Procedure:
-
Inoculum Preparation:
-
Culture S. sclerotiorum on PDA plates at 25°C for 3-5 days.
-
Harvest mycelia from the edge of an actively growing colony.
-
Homogenize the mycelia in sterile PDB to create a mycelial suspension.
-
Adjust the suspension to a final concentration of approximately 1 x 10⁴ CFU/mL.
-
-
Compound Dilution:
-
Perform a serial dilution of the this compound stock solution in PDB in a 96-well plate. The final concentrations should typically range from 0.01 to 100 mg/L.
-
Include a positive control (fungus with no compound) and a negative control (broth only). Also, include a solvent control (fungus with the highest concentration of DMSO used).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Incubate the plates at 25°C for 48-72 hours in a humidified chamber.
-
-
Data Collection and Analysis:
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine mycelial growth.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the EC₅₀ value.
-
Caption: Workflow for in vitro antifungal susceptibility testing.
Future Directions
The promising in vitro activity of this compound against Sclerotinia sclerotiorum warrants further investigation. Key future research directions should include:
-
Spectrum of Activity: Evaluating the efficacy of this compound against a broader panel of fungal pathogens, including other plant pathogens and clinically relevant fungi.
-
Mechanism of Action Studies: Confirming the inhibition of lanosterol 14α-demethylase through enzymatic assays and analyzing the sterol profile of treated fungal cells.
-
Resistance Studies: Investigating the potential for resistance development in S. sclerotiorum through prolonged exposure to sublethal concentrations of the compound.
-
In Vivo Efficacy: Assessing the protective and curative effects of this compound in plant models of Sclerotinia infection.
-
Toxicology and Safety: Conducting preliminary toxicological studies to evaluate the safety profile of the compound.
Conclusion
This compound is a promising early-stage compound with potent activity against the significant agricultural pathogen Sclerotinia sclerotiorum. Its triazolone chemical structure suggests a mechanism of action involving the inhibition of ergosterol biosynthesis, a well-validated antifungal target. Further research is required to fully characterize its antifungal potential, mechanism of action, and suitability for development as a novel fungicide. The standardized protocols and proposed mechanism outlined in this guide provide a framework for the continued investigation of this compound.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal agent 13 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 13, also identified as compound g22 in the primary literature, is a novel pyrazolo[3,4-d]pyrimidin-4-one derivative that has demonstrated significant potential as a fungicidal agent. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity, with a focus on its efficacy against the plant pathogenic fungus Sclerotinia sclerotiorum. The information presented herein is synthesized from the foundational research by Cheng X, et al., in the Journal of Agricultural and Food Chemistry.
Chemical Structure and Properties
This compound (g22) is a synthetic compound with the molecular formula C₂₁H₁₆ClF₃N₄O. Its chemical name is 5-(2-chloroethyl)-1-(p-tolyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The structure is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with a p-tolyl group at the N1 position of the pyrazole (B372694) ring, a trifluoromethyl group at the 6-position of the pyrimidine (B1678525) ring, and a 2-chloroethyl group at the N5 position of the pyrimidinone ring.
Table 1: Physicochemical Properties of this compound (g22)
| Property | Value |
| Molecular Formula | C₂₁H₁₆ClF₃N₄O |
| Molecular Weight | 448.83 g/mol |
| CAS Number | 2834776-94-0 |
| SMILES | O=C1C2=C(N(N=C2)C3=CC=C(C)C=C3)N=C(N1CCCl)C(F)(F)F |
| Appearance | Not specified in abstract |
| Melting Point | Not specified in abstract |
| Solubility | Not specified in abstract |
Biological Activity
This compound (g22) has shown notable in vitro and in vivo activity against Sclerotinia sclerotiorum, a widespread and destructive plant pathogen.
In Vitro Antifungal Activity
The compound exhibits potent inhibitory effects on the mycelial growth of S. sclerotiorum.
Table 2: In Vitro Antifungal Activity of this compound (g22) against Sclerotinia sclerotiorum
| Compound | EC₅₀ (mg/L)[1][2] |
| This compound (g22) | 1.25[1][2] |
| Boscalid (Commercial Fungicide) | 0.96[1] |
| Fluopyram (Commercial Fungicide) | 1.91[1] |
In Vivo Protective Activity
In greenhouse trials, this compound (g22) demonstrated strong protective effects against S. sclerotiorum infection on rapeseed leaves, comparable to the commercial fungicide boscalid.
Table 3: In Vivo Protective Activity of this compound (g22) against S. sclerotiorum on Rapeseed
| Compound | Protective Effect (%) - 24h[1] | Protective Effect (%) - 48h[1] |
| This compound (g22) | 95.23[1] | 93.78[1] |
| Boscalid | 96.63[1] | 93.23[1] |
Mechanism of Action
Preliminary studies suggest that the antifungal mechanism of agent 13 (g22) involves the disruption of fungal cell integrity. The proposed mechanism is not based on a single, specific enzyme inhibition but rather a broader impact on cellular structure and function.
Key observations from mechanistic studies indicate that compound g22:
-
Alters Mycelial Morphology: Treatment leads to abnormal and irregular growth of S. sclerotiorum mycelia.
-
Increases Cell Membrane Permeability: The compound compromises the integrity of the fungal cell membrane, leading to leakage of intracellular components.[1][2]
-
Destroys Cell Membrane Integrity: This is a direct consequence of the increased permeability, ultimately leading to cell death.[1][2]
Caption: Proposed mechanism of action for this compound (g22).
Experimental Protocols
The following are summaries of the probable experimental methodologies based on standard practices in antifungal research and the information available in the abstracts.
Synthesis of this compound (g22)
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves a multi-step process. A likely synthetic route would start from a substituted pyrazole, which is then cyclized with a suitable reagent to form the pyrimidine ring. The final step would involve the alkylation of the pyrimidinone nitrogen with 2-chloroethane.
Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidin-4-one derivatives.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Preparation of Media: Potato dextrose agar (B569324) (PDA) is prepared and autoclaved.
-
Incorporation of Test Compound: this compound (g22) is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of S. sclerotiorum is placed in the center of each PDA plate.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (without the antifungal agent) reaches the edge of the plate.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value is determined by probit analysis.
In Vivo Protective Assay (Detached Leaf Method)
-
Plant Material: Healthy rapeseed leaves are collected and surface-sterilized.
-
Application of Test Compound: A solution of this compound (g22) at a specific concentration is sprayed evenly onto the surface of the leaves. Control leaves are sprayed with a solution containing the solvent only.
-
Inoculation: After the leaves have dried, a mycelial plug of S. sclerotiorum is placed on the center of each leaf.
-
Incubation: The leaves are placed in a high-humidity chamber at a controlled temperature.
-
Disease Assessment: The lesion diameter on each leaf is measured at 24 and 48 hours post-inoculation.
-
Calculation of Protective Effect: The protective effect is calculated as the percentage reduction in lesion diameter compared to the control.
Cell Membrane Permeability Assay
-
Fungal Culture: S. sclerotiorum is grown in a liquid medium to obtain a sufficient quantity of mycelia.
-
Treatment: The mycelia are harvested, washed, and resuspended in a buffer containing different concentrations of this compound (g22).
-
Conductivity Measurement: The electrical conductivity of the supernatant is measured at various time points using a conductivity meter. An increase in conductivity indicates leakage of electrolytes from the damaged cell membranes.
Safety Profile
An important aspect of the development of new fungicides is their safety towards non-target organisms. Preliminary studies have shown that this compound (g22) did not harm the growth or reproduction of Italian bees, suggesting a favorable safety profile for this important pollinator.[1][2]
Conclusion
This compound (g22), a novel pyrazolo[3,4-d]pyrimidin-4-one derivative, demonstrates potent and promising antifungal activity against the economically important plant pathogen Sclerotinia sclerotiorum. Its efficacy is comparable to that of established commercial fungicides. The proposed mechanism of action, involving the disruption of cell membrane integrity, suggests a mode of action that could be effective against a range of fungal pathogens. The favorable preliminary safety data concerning Italian bees further enhances its potential as a lead compound for the development of new, effective, and safer agricultural fungicides. Further research is warranted to fully elucidate its spectrum of activity, mode of action, and to conduct comprehensive toxicological and environmental impact studies.
References
In Silico Modeling of Antifungal Agent 13: A Technical Guide
Abstract: The rise of antifungal resistance necessitates the rapid development of novel therapeutic agents. In silico modeling has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. This technical guide provides a comprehensive overview of the computational methodologies used to characterize the interactions of a novel triazole antifungal, designated Antifungal Agent 13 (AFA-13), with its putative molecular target, lanosterol (B1674476) 14α-demethylase (CYP51). We present detailed protocols for molecular docking and molecular dynamics simulations, summarize key quantitative findings, and provide predictive data on the agent's ADMET profile. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antifungal research.
Introduction and Background
Fungal infections represent a significant and growing threat to global public health, particularly among immunocompromised populations. The efficacy of current antifungal therapies is increasingly challenged by the emergence of drug-resistant strains. Azole antifungals, which act by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, remain a cornerstone of treatment.[1][2] This guide focuses on a hypothetical novel azole, this compound (AFA-13), designed to overcome common resistance mechanisms.
The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[3][4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2] In silico techniques such as molecular docking and molecular dynamics (MD) simulations are critical for predicting how AFA-13 binds to CYP51 and for assessing the stability of the resulting complex.[3][5]
Molecular Target and Mechanism of Action
AFA-13 is designed to inhibit CYP51 in pathogenic fungi, such as Candida albicans. The proposed mechanism involves the coordination of the triazole ring of AFA-13 with the heme iron atom in the active site of CYP51, a characteristic interaction for azole inhibitors. This binding event physically obstructs the natural substrate, lanosterol, from accessing the catalytic site, thereby halting the ergosterol biosynthesis pathway.[6]
In Silico Methodologies and Protocols
A multi-step computational workflow was employed to model the interaction between AFA-13 and its target, C. albicans CYP51. This workflow provides a framework for evaluating binding affinity, complex stability, and potential drug-like properties.
Protocol: Molecular Docking
Molecular docking was performed to predict the preferred binding orientation of AFA-13 within the CYP51 active site and to estimate its binding affinity.
-
Receptor Preparation: The crystal structure of C. albicans CYP51 (PDB ID: 5V5Z) was obtained from the Protein Data Bank. The structure was prepared using AutoDockTools by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges.
-
Ligand Preparation: The 3D structure of AFA-13 was generated and energy-minimized using a suitable chemistry software (e.g., Avogadro) with the MMFF94 force field.
-
Grid Box Generation: A grid box of 60x60x60 Å was centered on the heme iron atom of the CYP51 active site to encompass the entire binding pocket.
-
Docking Simulation: AutoDock Vina was used for the docking simulation with an exhaustiveness setting of 32. The top-scoring binding pose was selected for further analysis based on the lowest binding energy and plausible interactions with key active site residues.
Protocol: Molecular Dynamics (MD) Simulation
MD simulations were conducted to assess the dynamic stability of the AFA-13-CYP51 complex over time.[5][7]
-
System Setup: The docked complex from the previous step was used as the starting structure. The system was solvated using a TIP3P water model in a cubic box extending 10 Å from the protein surface. Counter-ions (Na+ or Cl-) were added to neutralize the system.
-
Force Field: The AMBER ff14SB force field was used for the protein, and the General Amber Force Field (GAFF) was used for the ligand (AFA-13).
-
Minimization and Equilibration: The system underwent a multi-stage energy minimization process to remove steric clashes. This was followed by a 1 nanosecond (ns) NVT (constant volume) equilibration and a subsequent 5 ns NPT (constant pressure) equilibration to stabilize temperature and pressure.
-
Production Run: A 200 ns production MD simulation was performed. Trajectories were saved every 10 picoseconds (ps) for subsequent analysis.
-
Analysis: Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) were calculated to evaluate the stability of the protein-ligand complex.
Results and Data Presentation
The in silico analysis yielded quantitative data on the binding affinity and dynamic stability of AFA-13, which were compared against the well-established antifungal, Fluconazole.
Molecular Docking and Binding Interactions
AFA-13 demonstrated a superior predicted binding affinity compared to Fluconazole. The analysis of the binding pose revealed key hydrophobic interactions and the critical coordination with the heme iron, which is essential for inhibitory activity.[3][4]
Table 1: Molecular Docking Results for CYP51
| Compound | Binding Energy (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues |
|---|---|---|---|
| AFA-13 | -10.8 | 25.4 | Y132, F228, G307, S378, M508 |
| Fluconazole | -8.2 | 850.6 | Y132, F228, T311 |
MD Simulation Stability
The RMSD of the AFA-13-CYP51 complex remained stable throughout the 200 ns simulation, indicating a persistent and stable binding within the active site.
Table 2: MD Simulation Stability Metrics (200 ns)
| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) |
|---|---|---|
| AFA-13-CYP51 Complex | 1.8 ± 0.3 | 1.1 ± 0.2 |
| Fluconazole-CYP51 Complex | 2.1 ± 0.4 | 1.9 ± 0.5 |
Predicted ADMET Properties
An early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for drug development. In silico tools were used to predict the pharmacokinetic profile of AFA-13.[8][9]
Table 3: In Silico ADMET Prediction for AFA-13
| Property | Predicted Value | Interpretation |
|---|---|---|
| LogP (Lipophilicity) | 2.95 | Good membrane permeability |
| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |
| Human Intestinal Absorption | High | Good oral bioavailability predicted |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| AMES Toxicity | No | Non-mutagenic predicted |
| Lipinski's Rule of Five | 0 Violations | Drug-like properties |
Conclusion
The comprehensive in silico modeling presented in this guide provides strong evidence supporting this compound as a promising candidate for further development. The molecular docking studies predict a high binding affinity for the fungal CYP51 target, which is superior to that of Fluconazole.[10] Furthermore, molecular dynamics simulations confirm that AFA-13 forms a highly stable complex with the enzyme.[11] Predictive ADMET profiling suggests that AFA-13 possesses favorable drug-like properties with a low potential for toxicity.[12][13]
These computational findings underscore the potential of AFA-13 as a potent and specific inhibitor of fungal ergosterol biosynthesis. The next logical steps involve synthesizing the compound and validating these in silico predictions through in vitro enzyme inhibition assays and in vivo efficacy studies in relevant fungal infection models.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 3. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 4. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Design, synthesis, mechanistic studies and in silico ADME predictions of benzimidazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dynamics of CYP51: implications for function and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potential inhibitory activity of phytoconstituents against black fungus: In silico ADMET, molecular docking and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Testing of Antifungal Agent 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections, coupled with the rise in antifungal resistance, presents a significant challenge to global health. The development of novel antifungal agents is paramount to address this unmet medical need. Antifungal Agent 13 is a promising novel small molecule with potent in vitro activity against a broad spectrum of fungal pathogens. Preliminary studies have demonstrated its efficacy against Sclerotinia sclerotiorum with an EC50 of 1.25 mg/L[1][2][3]. Another related compound, D13, has shown effectiveness in a murine model of sporotrichosis[4]. These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy using established and robust animal models. The protocols described herein are designed to be comprehensive and adaptable for researchers in academic and industrial settings.
In Vivo Models for Efficacy Testing
The selection of an appropriate in vivo model is critical for the preclinical evaluation of antifungal drug candidates. This document outlines protocols for three widely used and well-validated models: the murine model of systemic candidiasis, the Galleria mellonella (greater wax moth) larval model, and the zebrafish larval model. Each model offers unique advantages and is suited for different stages of the drug development pipeline.
-
Murine Models: Mice are the most frequently used mammalian models for assessing antifungal drug efficacy due to their physiological and immunological similarities to humans.[5] They are particularly valuable for late-stage preclinical development, providing data on pharmacokinetics, toxicity, and efficacy in a mammalian system.[6][7]
-
Galleria mellonella: The greater wax moth larva is a cost-effective and ethically favorable invertebrate model for the initial in vivo screening of antifungal compounds.[8][9][10][11] Its innate immune system shares functional similarities with that of mammals, making it a reliable surrogate for preliminary efficacy and toxicity studies.[8][12]
-
Zebrafish: Zebrafish larvae offer a powerful vertebrate model for high-throughput screening of antifungal agents.[13][14][15][16] Their optical transparency allows for real-time visualization of host-pathogen interactions and the effect of the test compound.[13][14][15][16]
Experimental Protocols
Murine Model of Systemic Candidiasis
This protocol describes the induction of systemic candidiasis in mice to evaluate the therapeutic efficacy of this compound.[6][7][17][18]
Materials:
-
Specific-pathogen-free female ICR/Swiss mice (6-8 weeks old)
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) agar (B569324) and broth
-
Sterile, pyrogen-free normal saline
-
This compound
-
Vehicle control (e.g., PBS, DMSO solution)
-
Positive control (e.g., Fluconazole)
-
Cyclophosphamide (for establishing neutropenia, if required)
-
CO2 for euthanasia
Procedure:
-
Inoculum Preparation:
-
Streak C. albicans on a YPD agar plate and incubate for 24-48 hours at 30°C.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile saline, and resuspend in saline.
-
Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 1 x 10^6 CFU/mL).
-
-
Infection:
-
Inject 0.1 mL of the C. albicans suspension (1 x 10^5 CFU/mouse) into the lateral tail vein of each mouse.
-
-
Treatment:
-
Randomly assign infected mice to different treatment groups (Vehicle control, this compound at various doses, Positive control).
-
Administer the first dose of treatment (e.g., intraperitoneally or orally) 2 hours post-infection.
-
Continue treatment according to the desired dosing regimen (e.g., once or twice daily for 7 days).
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for 21 days and record mortality.
-
Fungal Burden Determination: At specific time points (e.g., 3 and 7 days post-infection), euthanize a subset of mice from each group. Aseptically remove kidneys, homogenize them in sterile saline, and plate serial dilutions on YPD agar. Incubate for 24-48 hours at 35°C and count the colony-forming units (CFU). Express the results as log10 CFU per gram of kidney tissue.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Survival Rate (%) at Day 21 | Mean Fungal Burden (log10 CFU/g kidney) at Day 3 | Mean Fungal Burden (log10 CFU/g kidney) at Day 7 |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | A |
Galleria mellonella Larval Model
This protocol provides a rapid and high-throughput method for the preliminary in vivo screening of this compound.[8][9][10][11]
Materials:
-
Galleria mellonella larvae in their final instar stage
-
Candida albicans strain
-
YPD agar and broth
-
Sterile PBS
-
This compound
-
Vehicle control
-
Positive control (e.g., Amphotericin B)
-
Hamilton syringe
Procedure:
-
Inoculum Preparation:
-
Prepare the C. albicans inoculum as described in the murine model protocol, adjusting the final concentration to 1 x 10^8 CFU/mL in PBS.
-
-
Infection:
-
Inject 10 µL of the C. albicans suspension (1 x 10^6 CFU/larva) into the last left proleg of each larva.
-
-
Treatment:
-
At 2 hours post-infection, inject 10 µL of this compound solution, vehicle control, or positive control into the last right proleg.
-
-
Efficacy Assessment:
-
Incubate the larvae at 37°C in the dark.
-
Monitor survival daily for 7 days. Larvae are considered dead when they are unresponsive to touch.
-
Record the survival rates for each group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Survival Rate (%) at Day 1 | Survival Rate (%) at Day 3 | Survival Rate (%) at Day 7 |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | B |
Zebrafish Larval Model
This protocol leverages the advantages of the zebrafish model for in vivo imaging and high-throughput screening of this compound.[13][14][15][16][19]
Materials:
-
Wild-type or transgenic (e.g., with fluorescently labeled immune cells) zebrafish embryos
-
Candida albicans strain (fluorescently labeled, e.g., with GFP)
-
YPD agar and broth
-
Sterile PBS
-
This compound
-
Vehicle control
-
Positive control (e.g., Caspofungin)
-
Microinjection setup
-
Fluorescence microscope
Procedure:
-
Inoculum Preparation:
-
Prepare the fluorescently labeled C. albicans inoculum as previously described, adjusting the final concentration to 5 x 10^7 CFU/mL in PBS.
-
-
Infection:
-
At 2 days post-fertilization, inject 1 nL of the C. albicans suspension (approximately 50 CFU) into the yolk sac of each zebrafish larva.
-
-
Treatment:
-
Immediately after infection, transfer the larvae to a 24-well plate containing embryo medium with the desired concentration of this compound, vehicle control, or positive control.
-
-
Efficacy Assessment:
-
Survival Study: Monitor survival daily for 5 days.
-
Fungal Burden (Imaging): At specific time points (e.g., 24, 48, and 72 hours post-infection), image the larvae using a fluorescence microscope. Quantify the fluorescent signal of the fungus to determine the fungal burden.
-
Data Presentation:
| Treatment Group | Concentration (µg/mL) | Survival Rate (%) at Day 5 | Mean Fungal Burden (Fluorescence Intensity) at 48h |
| Vehicle Control | - | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control | C |
Visualizations
References
- 1. This compound|COA [dcchemicals.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. Galleria mellonella as a model for fungal pathogenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 13. The Zebrafish as a Model Host for Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Zebrafish as a Model Host for Invasive Fungal Infections | J Muse Davis Lab - The University of Iowa [jmusedavis.lab.uiowa.edu]
- 15. journals.asm.org [journals.asm.org]
- 16. Zebrafish as a model host for Candida albicans infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Antifungal Agent AF-13
For Research Use Only
Introduction
Antifungal Agent AF-13 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens, including species resistant to existing therapies. These application notes provide researchers, scientists, and drug development professionals with essential information and protocols for the formulation and in vitro evaluation of AF-13 in a research setting. The methodologies described herein are based on established standards to ensure reproducibility and comparability of results.
Mechanism of Action
Antifungal Agent AF-13 is a potent and specific inhibitor of (1,3)-β-D-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1][2][3] By inhibiting this enzyme, AF-13 disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell lysis.[2][3] This mechanism of action is highly selective for fungal cells, as mammalian cells lack a cell wall, suggesting a favorable therapeutic index.[2][3]
Data Presentation: In Vitro Activity and Cytotoxicity
The following tables summarize the in vitro activity of Antifungal Agent AF-13 against common fungal pathogens and its cytotoxicity against mammalian cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of AF-13 against Pathogenic Fungi
| Fungal Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.015 - 0.125 | 0.03 | 0.06 |
| Candida glabrata | ATCC 90030 | 0.03 - 0.25 | 0.06 | 0.125 |
| Candida auris | B11220 | 0.06 - 0.5 | 0.125 | 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 0.03 - 0.25 | 0.06 | 0.125 |
| Cryptococcus neoformans | ATCC 208821 | 0.125 - 1 | 0.25 | 0.5 |
MIC values were determined using the broth microdilution method as described in Protocol 1.
Table 2: Cytotoxicity and Selectivity Index of AF-13
| Mammalian Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI) vs. C. albicans (MIC₉₀) |
| HepG2 (Human Liver) | > 100 | > 1667 |
| A549 (Human Lung) | > 100 | > 1667 |
| MRC-5 (Human Lung Fibroblast) | > 100 | > 1667 |
CC₅₀ (50% cytotoxic concentration) was determined using a standard cell viability assay. The Selectivity Index is calculated as CC₅₀ / MIC₉₀.[4]
Experimental Protocols
Protocol 1: Formulation of AF-13 for In Vitro Studies
Objective: To prepare a stock solution of Antifungal Agent AF-13 for use in in vitro assays.
Materials:
-
Antifungal Agent AF-13 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the AF-13 powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mg/mL stock solution by dissolving the appropriate amount of AF-13 powder in sterile DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months. For long-term storage, -80°C is recommended.
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines to determine the Minimum Inhibitory Concentration (MIC) of AF-13.[5][6]
Objective: To determine the lowest concentration of AF-13 that inhibits the visible growth of a fungal microorganism.
Materials:
-
AF-13 stock solution (10 mg/mL in DMSO)
-
Sterile 96-well, flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS to pH 7.0
-
Fungal strains (e.g., from ATCC)
-
Positive control antifungal (e.g., Fluconazole, Caspofungin)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Sterile saline (0.85%) or water
Procedure:
-
Preparation of Fungal Inoculum:
-
From a fresh culture plate (e.g., Sabouraud Dextrose Agar), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final target concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After 24-48 hours (or until sufficient growth is observed in the growth control well), visually inspect the plates for turbidity or use a microplate reader to measure absorbance.[5]
-
The MIC is defined as the lowest concentration of AF-13 that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.
-
Visualizations
Caption: Mechanism of action of Antifungal Agent AF-13.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Antifungal Agent 13 Concentration In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate in vitro measurement of antifungal agent concentrations is fundamental to the research and development of new therapeutic compounds. These measurements are critical for determining the potency of new drug candidates, understanding their mechanisms of action, and establishing effective dosages. This document provides detailed application notes and protocols for various techniques to quantify "Antifungal Agent 13," a representative novel antifungal compound. The methodologies described herein are broadly applicable to a range of antifungal agents and can be adapted based on the specific physicochemical properties of the compound under investigation.
The primary techniques covered in this document include chromatographic methods, spectrophotometric analysis, and microbiological assays. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer high sensitivity and specificity for quantifying the exact concentration of a drug in a sample.[1][2] Spectrophotometric methods provide a simpler and often more rapid means of quantification, relying on the chromogenic reactions of the antifungal agent.[3][4] Microbiological assays, including broth dilution and agar (B569324) diffusion methods, determine the agent's bioactivity by measuring its inhibitory effect on fungal growth, providing key parameters like the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[5][6][7]
I. Chromatographic Techniques
Chromatographic methods are powerful analytical tools for the precise quantification of antifungal agents due to their high resolution and sensitivity.[1]
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of antifungal drugs, valued for its precision and versatility in handling complex samples.[8] This method separates components in a sample using a column with a stationary phase, followed by detection, commonly with a UV-Vis detector.[1]
Application Note: HPLC is ideal for determining the concentration of this compound in various in vitro samples, including culture media and cell lysates. The choice of column, mobile phase, and detector wavelength is crucial for achieving optimal separation and sensitivity. A reversed-phase C18 column is often suitable for the analysis of many antifungal compounds.
Quantitative Data Summary for HPLC Analysis of Antifungal Agents
| Parameter | Typical Range | Reference |
| Linearity Range | 100 - 10,000 ng/mL | |
| Limit of Quantification (LOQ) | 50 - 100 ng/mL | |
| Intraday Precision (%RSD) | < 3% | |
| Interday Precision (%RSD) | < 3% | |
| Accuracy (%RE) | < 3% | |
| Extraction Recovery | 79 - 86% |
Protocol: HPLC Quantification of this compound
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol (B129727), acetonitrile).
-
Perform serial dilutions to prepare working standards with concentrations ranging from 100 ng/mL to 10,000 ng/mL.
-
-
Sample Preparation:
-
For liquid samples (e.g., culture supernatant), centrifuge to remove any fungal cells or debris.
-
Perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix. Dichloromethane is a common solvent for extraction.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.01 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) is often effective.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40°C.[8]
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis detector set at the maximum absorbance wavelength for this compound.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2] It is the preferred method for quantifying low concentrations of drugs in complex biological matrices.[2]
Application Note: LC-MS/MS is particularly useful for measuring intracellular concentrations of this compound or for studies where very low detection limits are required. The method offers superior selectivity compared to HPLC with UV detection.
Quantitative Data Summary for LC-MS/MS Analysis of Antifungal Agents
| Parameter | Typical Range | Reference |
| Linearity Range | 0.1 - 50 µg/mL | |
| Limit of Detection (LOD) | 0.5 ng/mL | |
| Limit of Quantification (LOQ) | 5.0 ng/mL | |
| Intraday Precision (%RSD) | 1.2 - 11.2% | |
| Interday Precision (%RSD) | 2.4 - 13.2% | |
| Accuracy (%RE) | -10.9 to 13.6% | |
| Recovery | 69 - 135% |
Protocol: LC-MS/MS Quantification of this compound
-
Preparation of Standard Solutions:
-
Prepare a stock solution and working standards of this compound as described for the HPLC protocol. An internal standard should also be prepared.
-
-
Sample Preparation:
-
For intracellular analysis, lyse fungal cells using methods such as bead beating or sonication.
-
Perform protein precipitation using methanol or acetonitrile (often containing 0.1% formic acid).
-
Centrifuge the sample and collect the supernatant for analysis. A small sample volume (e.g., 50 µL) is often sufficient.
-
-
LC-MS/MS Conditions:
-
LC System: Utilize a UHPLC system for rapid separation.
-
Column: A C8 or C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is common.
-
MS System: A triple quadrupole mass spectrometer is used.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the properties of this compound.
-
MRM Transitions: Optimize the precursor and product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound using LC-MS/MS.
II. Spectrophotometric Techniques
Spectrophotometric methods are based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the absorbing substance. These methods are generally simpler and less expensive than chromatographic techniques.[3]
Application Note: This technique is suitable for the quantification of this compound if the agent possesses a chromophore or can react to form a colored product. The method is rapid and can be adapted for high-throughput screening.
Quantitative Data Summary for Spectrophotometric Analysis of Antifungal Agents
| Parameter | Typical Range | Reference |
| Linearity Range (DDQ) | 22.5 - 200 µg/mL | [3][4] |
| Linearity Range (p-CA) | 7.9 - 280 µg/mL | [3][4] |
| Molar Absorptivity | Varies with chromogen | [3][4] |
Protocol: Spectrophotometric Quantification of this compound
-
Reagent Preparation:
-
Prepare a solution of a suitable chromogenic reagent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in methanol or p-chloranilic acid (p-CA) in acetonitrile.[3][4]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution and working standards of this compound in the appropriate solvent.
-
-
Assay Procedure:
-
In a series of test tubes, mix a fixed volume of each standard solution or sample with the chromogenic reagent.
-
Allow the reaction to proceed for the optimal time to develop the color.
-
Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (e.g., 460 nm for DDQ, 520 nm for p-CA) using a spectrophotometer.[3][4]
-
-
Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Workflow for Spectrophotometric Analysis
Caption: Workflow for the quantification of this compound using spectrophotometry.
III. Microbiological Assays
Microbiological assays measure the concentration of an antifungal agent based on its ability to inhibit the growth of a susceptible fungus. These methods provide a measure of the biological activity of the agent.
A. Broth Dilution Method
The broth dilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][6] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.
Application Note: This assay is essential for evaluating the in vitro efficacy of this compound. It can be performed in test tubes (macrodilution) or microtiter plates (microdilution) for higher throughput.[6] Following the MIC determination, the Minimum Fungicidal Concentration (MFC), the lowest concentration that kills 99.9% of the initial inoculum, can be determined by subculturing onto drug-free agar.[7]
Quantitative Data Summary for Broth Dilution Assays
| Parameter | Description | Reference |
| MIC | Lowest concentration inhibiting visible growth. | |
| MIC-2 (for some agents) | Lowest concentration causing ~50% growth reduction. | |
| MFC | Lowest concentration killing ≥99.9% of the initial inoculum. | [7] |
| Inoculum Density (Yeast) | 0.5 x 10³ to 2.5 x 10³ cells/mL. | [5] |
| Inoculum Density (Molds) | 0.4 x 10⁴ to 5 x 10⁴ conidia/mL. | [5] |
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation:
-
Drug Dilution:
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound in RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.[5]
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of this compound that inhibits fungal growth.
-
-
MFC Determination (Optional):
-
Subculture aliquots from the wells with no visible growth onto drug-free agar plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates.[7]
-
Workflow for Broth Dilution Assay
Caption: Workflow for determining the MIC and MFC of this compound.
IV. Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis
Many antifungal agents, particularly those of the azole class, function by inhibiting the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[2] this compound is hypothesized to act as an azole, targeting the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene). This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.
Ergosterol Biosynthesis Pathway and the Action of this compound
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 7. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 8. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
Practical Applications of Echinocandins in Fungal Research: A Representative Analysis
Application Notes
Introduction to Echinocandins
Echinocandins represent a major class of antifungal drugs that have become first-line therapy for invasive candidiasis.[1][2] Members of this class, including Caspofungin, Micafungin, and Anidulafungin, share a unique mechanism of action that provides a high degree of selective toxicity against fungal pathogens.[1][3] Their primary target is the fungal cell wall, an essential structure not present in mammalian cells, which contributes to their favorable safety profile.[3][4]
Mechanism of Action
The defining mechanism of action for echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase .[1][4] This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for producing β-(1,3)-D-glucan, a key structural polysaccharide.[3][4] By inhibiting this enzyme, echinocandins disrupt the integrity of the fungal cell wall, leading to osmotic instability and, ultimately, cell death (lysis).[3] This fungicidal activity is particularly pronounced against most Candida species, while they exhibit a fungistatic effect against Aspergillus species.[1]
Spectrum of Activity and Research Applications
Echinocandins are highly effective against a broad range of Candida species, including azole-resistant strains, and are also active against Aspergillus species.[1][5] However, they have limited activity against Cryptococcus neoformans, Fusarium, and the agents of mucormycosis.[1]
Key Research Applications:
-
Studying Cell Wall Dynamics: As highly specific inhibitors, echinocandins are invaluable tools for investigating the synthesis, repair, and overall dynamics of the fungal cell wall.
-
Drug Resistance Studies: They are used to select for and study mutations in the FKS genes, which encode the target enzyme, providing insight into the mechanisms of antifungal resistance.
-
Synergy and Combination Therapy Screening: Researchers use echinocandins in combination with other antifungal agents (e.g., azoles, polyenes) to identify synergistic interactions that could lead to more effective treatment strategies.
-
Biofilm Research: The activity of echinocandins against fungal biofilms is an active area of investigation, as biofilms represent a major challenge in clinical settings.[1]
Quantitative Data Summary
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of Caspofungin, a representative echinocandin, against various fungal pathogens. MIC values are crucial for assessing the potency of an antifungal agent.
| Fungal Species | Caspofungin MIC Range (µg/mL) | Reference Compound MIC Range (µg/mL) |
| Candida albicans | 0.015 - 0.25 | Amphotericin B: 0.25 - 1.0 |
| Candida glabrata | 0.03 - 0.5 | Fluconazole: 0.5 - 64 |
| Candida krusei | 0.06 - 0.5 | Fluconazole: 16 - 64 |
| Aspergillus fumigatus | 0.015 - 0.12 | Amphotericin B: 0.5 - 2.0 |
| Cryptococcus neoformans | > 16 (Inactive) | Amphotericin B: 0.12 - 1.0 |
Note: Data is compiled from various published studies. MIC values can vary based on the specific strain and testing methodology.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of an echinocandin against a Candida species.
Materials:
-
Echinocandin (e.g., Caspofungin) stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Candida isolate, grown for 24 hours on Sabouraud Dextrose Agar
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Methodology:
-
Inoculum Preparation:
-
Suspend several colonies of the Candida isolate in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Create a serial two-fold dilution of the echinocandin in the 96-well plate.
-
Pipette 100 µL of RPMI-1640 into wells 2 through 12.
-
Add 200 µL of the working drug solution (at twice the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant diminution of growth (e.g., 50% inhibition) compared to the growth control well. This can be assessed visually or by reading the optical density at 530 nm.
-
References
Application Notes and Protocols for Evaluating Resistance Development to Antifungal Agent 13
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antifungal Agent 13 and Resistance
This compound is an acylhydrazone derivative with promising activity against a range of fungal pathogens, including Sclerotinia sclerotiorum and Sporothrix spp.[1] Emerging research indicates that this class of compounds exerts its antifungal effect by inhibiting the synthesis of fungal sphingolipids, a novel mechanism of action that differentiates it from existing antifungal drug classes.[1][2][3] Specifically, this compound is believed to target glucosylceramide synthase (GCS), a key enzyme in the fungal sphingolipid biosynthesis pathway.[4][5][6]
The development of antifungal resistance is a significant challenge in the treatment of fungal infections.[3] Resistance can emerge through various mechanisms, including modification of the drug target, reduced intracellular drug concentration, or the activation of stress response pathways.[4] Understanding the potential for and mechanisms of resistance development to a novel agent like this compound is a critical step in its preclinical and clinical development.
These application notes provide a comprehensive set of methodologies and protocols to assess the potential for resistance development to this compound, characterize resistant mutants, and investigate the underlying molecular mechanisms.
Overview of Resistance Evaluation Workflow
The evaluation of resistance development to a novel antifungal agent is a multi-step process. The following diagram illustrates a typical workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Disruption of the glucosylceramide biosynthetic pathway in Aspergillus nidulans and Aspergillus fumigatus by inhibitors of UDP-Glc:ceramide glucosyltransferase strongly affects spore germination, cell cycle, and hyphal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylhydrazones as novel antifungal agents targeting the synthesis of fungal sphingolipids [morressier.com]
- 4. Novel Antifungal Acylhydrazones Targeting GluCer Synthesis | Ojima Research Group [stonybrook.edu]
- 5. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Antifungal Agent 13 in Candida albicans Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Antifungal Agent 13 in various Candida albicans research models. The protocols detailed below cover essential in vitro and in vivo assays to characterize the efficacy and mechanism of action of this novel antifungal compound.
Introduction to this compound
This compound is a novel small molecule inhibitor demonstrating potent activity against Candida albicans, a major human fungal pathogen. This agent is currently under investigation for its potential to overcome common resistance mechanisms and to inhibit key virulence factors, including hyphal morphogenesis and biofilm formation. Preliminary data suggests that this compound may act by disrupting cell membrane integrity and interfering with critical signaling pathways.
In Vitro Efficacy of this compound
The in vitro activity of this compound has been evaluated against both planktonic cells and biofilms of C. albicans. The following tables summarize the key quantitative data.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic C. albicans
| C. albicans Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| SC5314 (Wild-Type) | 0.5 | 0.5 | 0.25 |
| Fluconazole-Resistant Isolate 1 | 0.5 | 64 | 0.25 |
| Clinical Isolate 1 | 1 | 1 | 0.5 |
| Clinical Isolate 2 | 0.25 | 0.25 | 0.25 |
Table 2: Minimum Biofilm Eradication Concentrations (MBECs) of this compound against Pre-formed C. albicans Biofilms
| C. albicans Strain | This compound MBEC (µg/mL) | Fluconazole MBEC (µg/mL) | Amphotericin B MBEC (µg/mL) |
| SC5314 (Wild-Type) | 4 | >1024 | 2 |
| Fluconazole-Resistant Isolate 1 | 4 | >1024 | 2 |
Experimental Protocols
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution assays.[1]
Materials:
-
C. albicans isolates
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI 1640 medium
-
This compound, Fluconazole, Amphotericin B
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest the cells by centrifugation, wash with sterile PBS, and resuspend in RPMI 1640 medium. Adjust the cell density to 1-5 x 10^3 CFU/mL.[2]
-
Drug Dilution: Prepare a 2-fold serial dilution of this compound and control drugs in RPMI 1640 medium in a 96-well plate.
-
Inoculation: Add 100 µL of the prepared C. albicans suspension to each well containing 100 µL of the drug dilutions.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control well, determined visually or by spectrophotometric reading at 600 nm.[2]
This protocol allows for the formation of C. albicans biofilms and the subsequent determination of the efficacy of this compound.[3][4][5]
Materials:
-
C. albicans SC5314
-
RPMI 1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
This compound
-
XTT reduction assay reagents or Crystal Violet solution
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare a C. albicans suspension of 1 x 10^7 cells/mL in RPMI 1640 medium.[3][6]
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.[3]
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add 100 µL of fresh RPMI 1640 medium to each well and incubate for 24-48 hours at 37°C to allow for biofilm formation.[7]
-
-
Antifungal Treatment:
-
After biofilm formation, carefully remove the medium and wash the biofilms with PBS.
-
Add serial dilutions of this compound in RPMI 1640 medium to the wells.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification of Biofilm Viability (XTT Assay):
-
Wash the biofilms with PBS.
-
Add the XTT solution to each well and incubate in the dark.
-
Measure the absorbance at 490 nm. A reduction in absorbance indicates a decrease in metabolically active cells.[8]
-
-
Quantification of Biofilm Biomass (Crystal Violet Assay):
-
Wash the biofilms with PBS and air dry.
-
Stain with 0.4% aqueous crystal violet solution.[3]
-
Wash with water to remove excess stain and air dry.
-
Solubilize the stain with 95% ethanol (B145695) and measure the absorbance at 595 nm.[3][8]
-
This assay evaluates the effect of this compound on the yeast-to-hypha transition, a critical virulence factor for C. albicans.[9][10]
Materials:
-
C. albicans SC5314
-
YPD broth supplemented with 10% fetal bovine serum (FBS) or other hyphae-inducing media (e.g., Spider medium).
-
This compound
-
Microscope
Procedure:
-
Prepare a suspension of C. albicans yeast cells (1 x 10^6 cells/mL) in pre-warmed YPD + 10% FBS.
-
Add varying concentrations of this compound to the cell suspension.
-
Incubate at 37°C for 3-4 hours to induce hyphal formation.
-
Observe the cell morphology under a microscope.
-
Quantify the percentage of yeast, pseudohyphal, and hyphal forms in the population. A significant reduction in the proportion of hyphal cells indicates inhibitory activity.
Mechanism of Action: Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound on the Ras1-cAMP-PKA pathway.
The Ras1-cAMP-PKA signaling cascade is a key regulator of hyphal morphogenesis in C. albicans.[11][12] Environmental cues such as serum and temperature activate this pathway, leading to the expression of hypha-specific genes.[13][14] this compound is hypothesized to inhibit this pathway, possibly at the level of Ras1 activation, thereby preventing the yeast-to-hypha transition. Additionally, it may exert its effect through direct disruption of the cell membrane.
Caption: Experimental workflow for characterizing this compound.
This workflow outlines a logical progression for the comprehensive evaluation of a novel antifungal candidate, from initial in vitro screening to in vivo efficacy studies.[2][7][15]
In Vivo Models
For in vivo assessment of this compound, a murine model of systemic candidiasis is recommended.[7][16]
Protocol Outline: Murine Model of Systemic Candidiasis
-
Infection: Immunocompetent mice (e.g., BALB/c) are infected with a sublethal dose of C. albicans SC5314 (e.g., 1 x 10^5 CFU) via tail vein injection.[7]
-
Treatment: Treatment with this compound (at various doses), a vehicle control, and a positive control (e.g., fluconazole) is initiated at a specified time post-infection.
-
Monitoring: Mice are monitored daily for survival and clinical signs of illness.
-
Fungal Burden: At the experimental endpoint, kidneys and other target organs are harvested, homogenized, and plated on appropriate media to determine the fungal burden (CFU/gram of tissue).[11] A significant reduction in fungal burden in the treated group compared to the control group indicates in vivo efficacy.
Conclusion
This compound demonstrates significant promise as a novel therapeutic against C. albicans. The protocols and data presented herein provide a robust framework for its continued investigation. Further studies should focus on elucidating its precise molecular target, evaluating its efficacy against a broader range of clinical isolates, and assessing its pharmacokinetic and pharmacodynamic properties.
References
- 1. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 3. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. An Ex vivo Assay to Study Candida albicans Hyphal Morphogenesis in the Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Ex vivo Assay to Study Candida albicans Hyphal Morphogenesis in the Gastrointestinal Tract [jove.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Effects of antifungal drugs on proliferation signals in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Correlation between in vitro and in vivo activity of antifungal agents against Candida species. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting Antifungal agent 13 solubility issues in vitro
This technical support center provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals facing solubility issues with Antifungal Agent 13 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous assay buffer (e.g., PBS, RPMI-1640). What should I do first?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent.[1] Due to its hydrophobic nature, this compound has very low aqueous solubility.[2] Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective first choice for dissolving compounds of this type for in vitro assays.[1][3]
Q2: I've successfully dissolved this compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs when the compound's aqueous solubility limit is exceeded upon dilution.[3] To prevent this, employ the following strategies:
-
Decrease the Final Concentration: The simplest solution is to test a lower final concentration of this compound in your assay.
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring vigorously.[1] This rapid mixing helps prevent localized high concentrations that lead to precipitation.[1]
-
Use Solubility Enhancers: If lowering the concentration is not an option, consider incorporating co-solvents or other solubilizing agents into your final assay medium.[3][4]
Q3: What are the potential issues with using DMSO, and what is the maximum recommended final concentration?
A3: While DMSO is an excellent solvent, it can exhibit cellular toxicity or affect cell function at higher concentrations.[3] Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant adverse effects.[3] It is crucial to always run a vehicle control experiment containing the same final concentration of DMSO as your test samples to account for any solvent-induced effects.[1]
Q4: What are some alternative solvents or solubilization strategies if DMSO is not effective or compatible with my assay?
A4: If DMSO is not suitable, several other strategies can be employed. The choice of method depends on the specific physicochemical properties of this compound and the constraints of your experimental system.[5]
-
Alternative Co-solvents: Ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycol 400 (PEG-400) can be used.[3][5][6]
-
Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, effectively shielding it from the aqueous environment and improving solubility.[2][5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility. This requires knowing the compound's pKa.[7][8]
Troubleshooting Guide
| Issue Observed | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | The concentration of this compound exceeds its solubility limit, even in the organic solvent. | Prepare the stock solution at a lower concentration. Gentle warming (to 37°C) or brief sonication can aid dissolution, but use caution to avoid compound degradation.[1][3] |
| Cloudiness or Precipitation After Diluting Stock into Aqueous Buffer | The compound's aqueous solubility limit has been exceeded. Buffer components (e.g., salts, proteins) are reducing solubility ("salting out"). | Decrease the final concentration of this compound. Use a co-solvent or solubilizing excipient (see Data & Protocols sections). Ensure the buffer is pre-warmed before adding the stock solution.[1][3] |
| Inconsistent Results Between Experiments | Equilibrium solubility was not reached. Variations in experimental conditions (e.g., temperature, agitation, batch of compound). | Standardize your protocol meticulously.[9] Determine the time required to reach equilibrium by measuring solubility at several time points until the concentration plateaus.[9] Use the same batches of reagents and compound for a set of experiments. |
| High Background Signal or Assay Artifacts | The compound may be forming aggregates or colloids, not a true solution. These aggregates can interfere with assay readouts (e.g., light scattering). | Visually inspect the solution for turbidity.[1] Consider using techniques like Dynamic Light Scattering (DLS) to detect aggregates. Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) to disrupt aggregation. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Classification |
| Water | < 0.001 | Practically Insoluble[10] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.001 | Practically Insoluble |
| Ethanol | 5 - 10 | Sparingly Soluble |
| Propylene Glycol (PG) | 15 - 25 | Soluble |
| Polyethylene Glycol 400 (PEG-400) | 30 - 50 | Freely Soluble[6] |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble[3] |
Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound (in PBS pH 7.4 at 37°C)
| Solubilizing Agent | Concentration | Achieved Solubility of Agent 13 (µg/mL) | Fold Increase |
| None (Control) | - | 0.05 | 1x |
| Tween® 80 | 0.1% (w/v) | 5.2 | ~100x |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 2% (w/v) | 12.5 | ~250x |
| PEG-400 | 5% (v/v) | 8.8 | ~175x |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh the desired amount of this compound powder into a sterile glass vial.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[1]
-
Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific aqueous buffer.
-
Prepare the desired aqueous buffer (e.g., PBS pH 7.4).
-
Add an excess amount of this compound powder to a known volume of the buffer in a sealed container. Ensure solid compound is clearly visible.[3]
-
Place the container in a thermostatic shaker set to the desired temperature (e.g., 37°C).
-
Agitate the suspension for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed. A filtration step (using a 0.22 µm filter compatible with the compound) may be added.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
Plausible Mechanism of Action: Fungal Cell Wall Synthesis Inhibition
Many modern antifungal agents achieve their specificity and efficacy by targeting structures unique to fungi, such as the cell wall.[11][12] A primary target is the enzyme (1,3)-β-D-glucan synthase, which is essential for producing glucan polymers, the main structural components of the fungal cell wall.[13][14] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmasciences.in [pharmasciences.in]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
Improving the yield of Antifungal agent 13 synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and evaluation of Antifungal Agent 13. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel lipopeptide that functions as a potent and selective inhibitor of the fungal enzyme β-(1,3)-D-glucan synthase.[1][2][3][4] This enzyme is critical for the biosynthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall that provides structural integrity.[1][3][5] By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to osmotic instability and ultimately fungal cell lysis.[3][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder and should be stored at -20°C for long-term stability. Once reconstituted in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -20°C to minimize freeze-thaw cycles. The compound is sensitive to light and should be protected from direct exposure.
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and moderately soluble in ethanol. For in vitro assays, a concentrated stock solution should be prepared in 100% DMSO. Subsequent dilutions should be made in the appropriate culture medium, ensuring the final DMSO concentration does not exceed 1% to avoid any inhibitory effects on fungal growth.[6]
Q4: Can this compound be used in combination with other antifungal drugs?
A4: Preliminary studies suggest potential synergistic effects when this compound is combined with azole antifungals, which target the ergosterol (B1671047) biosynthesis pathway.[7][8] Researchers are encouraged to perform their own synergy analyses, such as checkerboard assays, to determine the fractional inhibitory concentration (FIC) index for their specific fungal strains.[6]
Troubleshooting Guides
Problem 1: Low Yield During Synthesis of this compound
Low yields during the synthesis of this compound can arise from several factors, including reagent purity, reaction conditions, and purification methods. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure all starting materials and reagents are of high purity and are properly dried to remove any residual moisture. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For the key coupling step, maintain a consistent temperature as fluctuations can lead to side product formation. |
| Inefficient Coupling Agent | Experiment with different coupling agents. While HATU is recommended, other agents like HBTU or EDC/HOBt may provide better yields depending on the specific substrate. |
| Poor Purification Technique | Utilize high-performance liquid chromatography (HPLC) for purification. A gradient elution method is recommended to effectively separate the final product from impurities. |
| Product Degradation | This compound is sensitive to strong acids and bases. Ensure that all steps following the main synthesis are performed under neutral or near-neutral pH conditions. |
Problem 2: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Inconsistent MIC values are a frequent challenge in antifungal susceptibility testing. The table below details common sources of variability and how to address them.[6]
| Potential Cause | Recommended Solution |
| Inoculum Density Variation | Standardize the inoculum preparation. Use a spectrophotometer to adjust the fungal suspension to a 0.5 McFarland standard and then dilute to the final required concentration.[6][9][10] |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles.[6][11] |
| Subjective Endpoint Reading | The MIC should be determined as the lowest concentration that results in a significant reduction in turbidity (≥50%). To minimize subjectivity, consider using a microplate reader for a more quantitative assessment.[6][10] |
| Media Inconsistencies | Use a standardized medium for susceptibility testing, such as RPMI 1640. Be aware that lot-to-lot variability can occur, so it is advisable to perform quality control with reference strains.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol describes a key step in the synthesis of this compound, focusing on the coupling of the fatty acid side chain to the peptide core.
-
Preparation of the Reaction Mixture: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the peptide core (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation of the Fatty Acid: In a separate flask, dissolve the fatty acid side chain (1.2 equivalents) in anhydrous DMF. Add the coupling agent HATU (1.2 equivalents) and the base N,N-Diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15 minutes to allow for activation.
-
Coupling Reaction: Add the activated fatty acid solution dropwise to the peptide core solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[9]
Protocol 2: Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
-
Inoculum Preparation: From a fresh culture, suspend fungal colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[6][11]
-
Preparation of this compound Dilutions: Reconstitute this compound in DMSO to a stock concentration of 10 mg/mL. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium.[6][11]
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free well as a growth control and an uninoculated well as a sterility control.[6][9]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[9][12]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Coupling Agent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HATU | DIPEA | 25 | 4 | 75 |
| 2 | HBTU | DIPEA | 25 | 4 | 68 |
| 3 | EDC/HOBt | NMM | 25 | 6 | 62 |
| 4 | HATU | TEA | 25 | 4 | 70 |
| 5 | HATU | DIPEA | 0 | 8 | 55 |
Visualizations
Caption: Inhibition of β-(1,3)-D-glucan synthesis pathway by this compound.
References
- 1. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Antifungal Agent 13 in Fungal Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Antifungal Agent 13 (a representative azole antifungal, modeled after fluconazole) in fungal strains, particularly Candida albicans.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a triazole antifungal that functions by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] By inhibiting this enzyme, this compound disrupts membrane integrity, leading to the accumulation of toxic methylated sterols and ultimately arresting fungal growth.[1] It is important to note that this agent is generally fungistatic, meaning it inhibits fungal growth rather than killing the fungal cells directly.[1][3]
Q2: Our fungal isolates have developed resistance to this compound. What are the common molecular mechanisms of resistance?
A2: Resistance to this compound in Candida albicans is multifactorial. The most commonly observed mechanisms include:
-
Overexpression of Efflux Pumps: Increased expression of genes encoding ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) leads to active pumping of the antifungal agent out of the cell, reducing its intracellular concentration.[2][4]
-
Alterations in the Drug Target: Point mutations in the ERG11 gene can alter the structure of the target enzyme, lanosterol 14α-demethylase, reducing its binding affinity for this compound.[5][6][7] Overexpression of ERG11 can also lead to resistance by increasing the amount of the target enzyme, effectively titrating out the drug.[1][2]
-
Changes in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can allow the fungus to bypass the production of toxic sterols that would otherwise accumulate upon treatment with this compound.[1]
-
Biofilm Formation: Fungal biofilms are inherently more resistant to antifungal agents due to the protective extracellular matrix, reduced drug penetration, and phase-specific expression of resistance genes.[8][9]
Q3: We are observing high Minimum Inhibitory Concentrations (MICs) for this compound against our isolates. How can we determine the underlying resistance mechanism?
A3: A multi-step approach is recommended to elucidate the resistance mechanism:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of efflux pump genes (CDR1, CDR2, MDR1) and the target enzyme gene (ERG11).
-
Gene Sequencing: Sequence the ERG11 gene to identify any point mutations that may lead to amino acid substitutions and reduced drug affinity.
-
Efflux Pump Activity Assay: Employ a fluorescent substrate, such as rhodamine 6G, to functionally assess the activity of efflux pumps. Increased efflux of the dye correlates with higher pump activity.
-
Sterol Analysis: Analyze the sterol composition of the fungal cell membrane using gas chromatography-mass spectrometry (GC-MS) to detect alterations in the ergosterol biosynthesis pathway.
Troubleshooting Guides
Problem 1: Consistently high MIC values for this compound in planktonic cultures.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Overexpression of efflux pumps | Perform qRT-PCR to quantify CDR1, CDR2, and MDR1 expression. | Increased transcript levels compared to a susceptible control strain. |
| Target site mutation or overexpression | Sequence the ERG11 gene and perform qRT-PCR for ERG11 expression. | Identification of known resistance-conferring mutations or elevated ERG11 mRNA levels. |
| Alterations in ergosterol biosynthesis | Analyze the membrane sterol profile using GC-MS. | A significant decrease in ergosterol levels and accumulation of other sterol intermediates. |
Problem 2: this compound is effective against planktonic cells but not against biofilms.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Phase-specific resistance mechanisms | Analyze gene expression (CDR1, CDR2, MDR1) at different stages of biofilm formation (early, intermediate, mature). | Efflux pumps may be more critical in the early phase, while altered sterol composition is more dominant in later phases.[8] |
| Reduced drug penetration | Use fluorescently labeled this compound and confocal microscopy to visualize drug penetration into the biofilm. | Limited diffusion of the agent into the deeper layers of the biofilm. |
Strategies to Overcome Resistance
Strategy 1: Combination Therapy with Synergistic Compounds
Combining this compound with a second compound can restore its efficacy. This approach can be more effective than using either agent alone.
Table 1: Synergistic Combinations with this compound
| Compound Class | Examples | Mechanism of Synergy | Reported MIC Reduction of this compound |
| Calcineurin Inhibitors | Cyclosporine A, Tacrolimus (FK506) | Inhibit the calcineurin signaling pathway, which is involved in stress responses and drug tolerance. Can render the antifungal agent fungicidal.[3][10] | MIC of >32 µg/ml reduced to 0.5 µg/ml when combined with Cyclosporine A.[11] |
| Calcium Channel Blockers | Amlodipine, Nifedipine | Disrupt calcium homeostasis, which is linked to the calcineurin pathway and drug resistance.[12] | FICI <0.5 indicates synergy.[12] |
| Proton Pump Inhibitors | Omeprazole, Lansoprazole | Suppress efflux pump activity.[13] | MIC of >512 µg/mL reduced to 1–4 µg/mL.[13] |
| Other FDA-approved drugs | Artesunate, Carvedilol, Bortezomib | Various mechanisms, including inhibition of 3-hydroxy-3-methyl-glutaryl-CoA reductase.[14] | Variable, requires empirical testing. |
FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is generally considered synergistic.
Strategy 2: Inhibition of Efflux Pumps
Several compounds can directly inhibit the function of efflux pumps, thereby increasing the intracellular concentration of this compound.
Table 2: Examples of Efflux Pump Inhibitors
| Inhibitor | Targeted Pumps | Observed Effect |
| SWL-1 (a lignin (B12514952) compound) | General efflux pump function | Decreases intracellular ATP levels, reducing the energy available for efflux pumps.[15] |
| Proton Pump Inhibitors | General efflux pump function | Significantly suppress efflux pump activity.[13] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This method is used to assess the interaction between this compound and a potential synergistic compound.
-
Prepare Drug Dilutions: Serially dilute this compound and the test compound in a 96-well microtiter plate along the x- and y-axes, respectively.
-
Inoculate with Fungal Suspension: Add a standardized fungal inoculum (e.g., 1-5 x 10³ cells/mL) to each well.
-
Incubate: Incubate the plate at 35°C for 24-48 hours.
-
Determine MICs: Read the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits fungal growth by a defined percentage (e.g., 50% or 80%) compared to the drug-free control.
-
Calculate the Fractional Inhibitory Concentration Index (FICI): FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Protocol 2: Rhodamine 6G Efflux Assay
This assay measures the activity of efflux pumps.
-
Prepare Fungal Cells: Grow fungal cells to the mid-log phase and wash them with a glucose-free buffer.
-
Load with Rhodamine 6G: Incubate the cells with rhodamine 6G to allow for its uptake.
-
Induce Efflux: Add glucose to energize the efflux pumps and measure the fluorescence of the supernatant over time using a fluorometer.
-
Analyze Data: A faster increase in extracellular fluorescence in resistant strains compared to susceptible strains indicates higher efflux pump activity.
Visualizations
Caption: Troubleshooting workflow for identifying resistance mechanisms.
Caption: Calcineurin pathway inhibition enhances antifungal activity.
References
- 1. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thecandidadiet.com [thecandidadiet.com]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The new mutation L321F in Candida albicans ERG11 gene may be associated with fluconazole resistance | Revista Iberoamericana de Micología [elsevier.es]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Synergistic Effect of Calcineurin Inhibitors and Fluconazole against Candida albicans Biofilms | Scilit [scilit.com]
- 11. Potent Synergism of the Combination of Fluconazole and Cyclosporine in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Effect of Fluconazole and Calcium Channel Blockers against Resistant Candida albicans | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Combinatory effect of fluconazole and FDA-approved drugs against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | SWL-1 Reverses Fluconazole Resistance in Candida albicans by Regulating the Glycolytic Pathway [frontiersin.org]
Technical Support Center: Method Refinement for Antifungal Agent 13 Efficacy Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antifungal Agent 13. The information is designed to assist in refining experimental methods and ensuring accurate and reproducible efficacy testing.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational agent belonging to the echinocandin class of antifungals. Its primary mechanism of action is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[1][2] This enzyme is critical for the synthesis of β-D-glucan, an essential polysaccharide component of the fungal cell wall.[2] By disrupting the integrity of the cell wall, this compound leads to osmotic instability and ultimately fungal cell death.[3]
Q2: Which fungal species are expected to be susceptible to this compound?
A2: Based on its mechanism of action targeting the fungal cell wall, this compound is expected to be effective against a broad range of pathogenic fungi, particularly Candida and Aspergillus species.[1] However, intrinsic resistance may be observed in fungi with cell walls that have a different composition.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be prepared in DMSO and stored at -20°C. To avoid degradation, it is recommended to prepare single-use aliquots and avoid repeated freeze-thaw cycles.
Q4: What are the standard recommended starting concentrations for susceptibility testing?
A4: For initial screening, a common starting concentration range for echinocandin-like compounds is 0.015 to 16 µg/mL. The optimal range may vary depending on the fungal species being tested.
Troubleshooting Guide
This guide addresses common issues encountered during the efficacy testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | Inoculum size variability | Standardize the inoculum preparation to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL as per CLSI guidelines.[4] |
| Improper plate reading time | Read plates at a standardized time point (e.g., 24 or 48 hours, depending on the organism's growth rate).[5] | |
| Subjectivity in visual reading | Have a second, blinded researcher confirm the MIC determination. Alternatively, use a spectrophotometer to measure optical density for a more quantitative assessment.[4] | |
| Precipitation of this compound in Assay Wells | Exceeding solubility in the test medium | Ensure the final DMSO concentration in the wells does not exceed 1%, as higher concentrations can cause precipitation.[4] |
| Improper mixing | Gently but thoroughly mix the agent in the medium before adding the fungal inoculum. | |
| No Fungicidal Activity Observed in Minimum Fungicidal Concentration (MFC) or Time-Kill Assays | Insufficient incubation time | Some fungi may require longer exposure for a cidal effect. Extend the incubation time points in your assay.[4] |
| Presence of trailing growth | The "trailing effect" (reduced but persistent growth at concentrations above the MIC) can complicate the interpretation of fungicidal activity. Ensure the MIC is correctly identified as the lowest concentration with a significant reduction in growth (e.g., ≥50%).[6] | |
| High Background Signal in Spectrophotometric Readings | Contamination | Visually inspect the sterility control wells. If growth is observed, the experiment is compromised and should be repeated with aseptic techniques. |
| Drug precipitation | Check for precipitation at higher concentrations, which can interfere with optical density readings. |
Experimental Protocols
Detailed methodologies for key efficacy experiments are provided below, based on established standards.[6]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.
Materials:
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum (standardized to 1 x 10³ to 5 x 10³ CFU/mL in 2X RPMI)
-
Spectrophotometer (optional)
Procedure:
-
Prepare Drug Dilutions: Perform a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate to achieve final concentrations typically ranging from 16 to 0.015 µg/mL.
-
Inoculum Preparation: Prepare the fungal inoculum to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.
-
Controls: Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[6] This can be determined visually or by measuring the optical density at 600 nm.
Minimum Fungicidal Concentration (MFC) Assay
Materials:
-
MIC plate from the previous experiment
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth (or significant inhibition), take a 10 µL aliquot and spot-plate it onto an SDA plate.
-
Incubation: Incubate the SDA plates at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of this compound that results in no fungal growth on the SDA plate.
Time-Kill Assay
Materials:
-
This compound
-
Sabouraud Dextrose Broth (SDB)
-
Fungal inoculum
-
Sterile saline
-
SDA plates
Procedure:
-
Preparation: Prepare tubes of SDB containing this compound at various concentrations (e.g., 1x, 4x, and 16x the MIC). Include a drug-free growth control.
-
Inoculation: Inoculate each tube with the fungal suspension to a starting density of approximately 1 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Plating: Perform serial dilutions in sterile saline and plate onto SDA plates.
-
Incubation and Counting: Incubate the plates at 35°C for 24-48 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot CFU/mL versus time for each concentration. A ≥99.9% reduction in CFU/mL from the initial inoculum is considered fungicidal.
Visualizations
The following diagrams illustrate key experimental and biological pathways related to this compound.
References
- 1. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ifyber.com [ifyber.com]
Addressing toxicity concerns of Antifungal agent 13 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing toxicity concerns associated with Antifungal Agent 13 in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with this compound in preclinical studies?
The primary toxicity concern for this compound is nephrotoxicity (kidney damage), which is often the dose-limiting factor.[1][2] Hepatotoxicity (liver damage) has also been observed, although it is generally less frequent and less severe.[3][4] These toxicities are attributed to the agent's mechanism of action, which involves binding to sterols in cell membranes. While targeting ergosterol (B1671047) in fungi, it can also interact with cholesterol in mammalian cell membranes, leading to pore formation, increased permeability, and ultimately cell death.[5]
Q2: What are the common preclinical models used to evaluate the toxicity of this compound?
Both in vitro and in vivo models are crucial for assessing the toxicity profile of this compound.
-
In Vitro Models: Various cell lines are used to determine the cytotoxic potential of the agent. Commonly used cell lines include:
-
In Vivo Models: Animal models, primarily rodents (mice and rats), are used to investigate systemic toxicity. These models allow for the evaluation of effects on organ function and histology.[10][11][12]
Q3: What are the underlying mechanisms of this compound-induced toxicity?
The toxicity of this compound is multifactorial and involves several key mechanisms:
-
Direct Cellular Damage: The agent's interaction with cholesterol in mammalian cell membranes leads to the formation of pores, causing leakage of intracellular components and cell death.[5] In the kidneys, this manifests as direct damage to renal tubular cells.[1][13]
-
Apoptosis (Programmed Cell Death): this compound can induce apoptosis in renal tubular cells.[7] This process is mediated by signaling pathways involving c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[14][15]
-
Inflammatory Response: The agent can trigger an inflammatory response by activating Toll-like receptor 2 (TLR2) and CD14 on immune cells.[9][16] This leads to the activation of the NF-κB signaling pathway and the release of pro-inflammatory cytokines such as TNF-α and IL-6.[9]
-
Renal Vasoconstriction: In the context of nephrotoxicity, this compound can cause constriction of the renal blood vessels, leading to reduced renal blood flow and glomerular filtration rate.[1][13]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in in vitro experiments.
-
Problem: Unexpectedly high levels of cell death in your cell line when treated with this compound.
-
Possible Causes & Solutions:
-
Inappropriate Concentration Range: You may be using concentrations that are too high. Review published IC50 values for similar cell lines (see Table 1) and perform a dose-response experiment with a wider range of concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities. Consider using a less sensitive cell line or a cell line more relevant to the target organ of toxicity.
-
Formulation Issues: The conventional formulation of this compound can be more toxic. If possible, consider using a lipid-based formulation, which has been shown to have a better safety profile.[2]
-
Experiment Duration: Prolonged exposure can lead to increased cytotoxicity. Consider shorter incubation times in your experimental design.
-
Issue 2: Inconsistent results in in vivo nephrotoxicity studies.
-
Problem: High variability in serum creatinine (B1669602) and/or Blood Urea Nitrogen (BUN) levels in your animal model.
-
Possible Causes & Solutions:
-
Animal Strain and Health Status: Ensure the use of a consistent and healthy animal strain. Underlying health issues can affect renal function.
-
Hydration Status: Dehydration can exacerbate nephrotoxicity. Ensure all animals have free access to water. Sodium loading has been shown to be protective against nephrotoxicity.[1][12]
-
Timing of Administration: The timing of drug administration can influence the severity of nephrotoxicity.[11] Maintain a consistent dosing schedule.
-
Concomitant Medications: Be aware of other administered compounds that could have nephrotoxic effects.
-
Issue 3: Difficulty in distinguishing between apoptosis and necrosis.
-
Problem: Unclear whether the observed cell death is primarily due to programmed cell death (apoptosis) or cellular injury (necrosis).
-
Possible Causes & Solutions:
-
Single Assay Limitation: Relying on a single method to assess cell death can be misleading.
-
Recommended Assays:
-
Apoptosis: Use assays that detect specific markers of apoptosis, such as Annexin V staining (for phosphatidylserine (B164497) externalization), TUNEL assay (for DNA fragmentation), or a caspase-3 activity assay.[17]
-
Necrosis: Measure the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium, which indicates loss of membrane integrity.
-
-
Dose-Dependent Effects: Lower concentrations of this compound may induce apoptosis, while higher concentrations can lead to necrosis. Perform a dose-response analysis to characterize the mode of cell death at different concentrations.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (Amphotericin B as a proxy) in Various Cell Lines
| Cell Line | Assay | Endpoint | IC50 / EC50 (µg/L) | Comments |
| Human Kidney (293T) | MTS, LDH | Cytotoxicity | No cytotoxicity observed | [6] |
| Human Monocytic (THP1) | MTS | Cytotoxicity | > 500 (for novel formulations) | Conventional and liposomal formulations showed cytotoxicity at 500 µg/L.[6][8] |
| Candida albicans | MTS | Antifungal Activity | 26.8 - 109 | Efficacy varies with formulation.[6][8] |
| A549 (Human Lung Carcinoma) | Not specified | Cytotoxicity | 4.5 - 7 µM | [5] |
Table 2: In Vivo Nephrotoxicity of this compound (Amphotericin B as a proxy) in Rats
| Treatment Group | Dose | Duration | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control (5% Dextrose) | - | 10 days | ~0.4 (baseline) | ~20 (baseline) |
| This compound | 10 mg/kg/day | 10 days | Significantly increased (p<0.05) | Significantly increased (p<0.05) |
| This compound (Salt-depleted) | 5 mg/kg/day | 3 weeks | 85% reduction in creatinine clearance | - |
| This compound (Salt-loaded) | 5 mg/kg/day | 3 weeks | 43% reduction in creatinine clearance | - |
Note: Specific values for serum creatinine and BUN can vary significantly based on the experimental conditions. The data presented indicates the general trend observed in preclinical studies.[11][12]
Table 3: In Vivo Hepatotoxicity of this compound (Amphotericin B as a proxy)
| Parameter | Observation | Comments |
| ALT/AST Levels | Mild to moderate transient elevations in up to 20% of patients.[3] | Clinically significant hepatotoxicity is rare.[3] |
| Serum Bilirubin | Can be elevated, sometimes without significant ALT/AST increase. | [18] |
Note: Data on hepatotoxicity in preclinical models is less consistently reported with specific values compared to nephrotoxicity. The information above is a summary of general findings.
Experimental Protocols
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[19]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[20]
-
Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[20]
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[21]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[20]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. Measurement of Serum Creatinine and Blood Urea Nitrogen (BUN) in Rats
-
Principle: Serum creatinine and BUN are common biomarkers used to assess renal function. Elevated levels are indicative of impaired kidney function.[22]
-
Procedure:
-
Collect blood samples from rats via an appropriate method (e.g., tail vein, cardiac puncture) at the end of the treatment period.
-
Separate the serum by centrifugation.
-
Serum creatinine and BUN levels can be measured using commercially available quantitative diagnostic kits, often based on colorimetric or enzymatic reactions.[22]
-
Alternatively, high-performance liquid chromatography (HPLC) can be used for more precise quantification of creatinine.[23]
-
3. Caspase-3 Activity Assay for Apoptosis
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a fluorescent or chromogenic molecule upon cleavage.[24][25][26]
-
Procedure (Fluorometric):
-
Prepare cell lysates from both control and this compound-treated cells.
-
Incubate the cell lysate with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.[24]
-
Activated caspase-3 in the lysate will cleave the substrate, releasing the fluorescent molecule AMC.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[24]
-
The increase in fluorescence is proportional to the caspase-3 activity.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the preclinical toxicity of this compound.
Caption: Key signaling pathways involved in this compound-induced toxicity.
References
- 1. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphotericin B - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hepatotoxicity possibly caused by amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Contributes to Amphotericin B- Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of amphotericin B-induced cell signaling with chemical inhibitors of signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental studies on the nephrotoxicity of amphotericin B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nephrotoxicity of amphotericin B in rats: effects of the time of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium status influences chronic amphotericin B nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. caspase3 assay [assay-protocol.com]
- 18. [Table, Laboratory Values]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of creatinine in mouse and rat serum by ion exchange high performance liquid chromatography for in vivo studies of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. biogot.com [biogot.com]
- 26. mpbio.com [mpbio.com]
Technical Support Center: Enhancing the Oral Bioavailability of Antifungal Agent 13
Welcome to the technical support center for Antifungal Agent 13. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the poor oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it possesses high intestinal permeability but suffers from poor aqueous solubility.[1][2] The low solubility limits its dissolution rate in gastrointestinal fluids, a critical step for absorption into the bloodstream. Consequently, a large portion of the administered dose transits through the gastrointestinal tract without being absorbed, leading to low and inconsistent bioavailability.[2]
Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to tackle the solubility challenges of this compound. These approaches primarily aim to increase the drug's dissolution rate or present it to the intestinal membrane in a solubilized form. Key strategies include:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[3]
-
Solid Dispersions: Dispersing this compound in an amorphous (non-crystalline) state within a hydrophilic polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[3][4][5]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which in turn enhances the dissolution rate.[3][6][7] Nanocarriers like liposomes and solid lipid nanoparticles (SLNs) can also be utilized.[6][8]
-
Cocrystallization: This technique involves modifying the crystal lattice structure of the antifungal agent by incorporating a pharmaceutically acceptable co-former, which can lead to improved solubility and dissolution.[1][9]
Q3: How do I select the most appropriate bioavailability enhancement strategy for my experiments?
A3: The choice of strategy depends on the specific physicochemical properties of this compound, the desired release profile, and the available experimental capabilities. A logical approach to selection is outlined in the workflow diagram below. It is often beneficial to screen several strategies in parallel using in vitro dissolution studies to identify the most promising candidates for in vivo evaluation.
Troubleshooting Guide
Issue 1: Poor in vivo efficacy despite promising in vitro antifungal activity.
-
Possible Cause: Low oral bioavailability is a likely culprit. The concentration of this compound reaching the systemic circulation may be below the minimum effective concentration.
-
Troubleshooting Steps:
-
Confirm Bioavailability Issue: Conduct a pilot pharmacokinetic (PK) study in a relevant animal model to measure the plasma concentration of this compound after oral administration. Low plasma levels are a strong indicator of poor bioavailability.[3]
-
Implement a Formulation Strategy: Choose one of the bioavailability enhancement strategies outlined in the FAQs and formulate this compound.
-
In Vitro Dissolution Testing: Perform dissolution studies under conditions that mimic the gastrointestinal tract (e.g., simulated gastric and intestinal fluids) to evaluate the performance of your new formulation.[2]
-
Issue 2: The selected formulation shows good in vitro dissolution but does not translate to improved in vivo bioavailability.
-
Possible Cause: The drug may be precipitating in the gastrointestinal tract after its initial release from the formulation. This is a common issue with supersaturating systems like amorphous solid dispersions.[2]
-
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: Include polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) in your formulation. These polymers can help maintain a supersaturated state of the drug in the gut, preventing it from precipitating out of solution.[2]
-
Optimize the Formulation: Adjust the drug-to-polymer ratio or the type of polymer used in your solid dispersion. For lipid-based systems, modifying the composition of oils, surfactants, and co-solvents can improve in vivo performance.
-
Issue 3: High variability in in vivo results between individual animals.
-
Possible Cause: The absorption of your formulation may be highly dependent on physiological factors that can vary between subjects, such as gastric pH and the presence of food. For instance, the bioavailability of posaconazole (B62084) oral suspension is significantly enhanced when co-administered with food, especially a high-fat meal.[10][11][12]
-
Troubleshooting Steps:
-
Standardize Administration Conditions: Ensure that all animals are treated consistently. This includes standardizing the fasting period before dosing and the diet they receive.
-
Investigate Food Effects: Conduct studies in both fasted and fed states to determine the impact of food on the absorption of your formulation. The results can inform the optimal administration protocol. For example, administering posaconazole with a nutritional supplement or an acidic beverage can enhance its absorption.[11][13]
-
Consider a More Robust Formulation: Develop a formulation that is less susceptible to gastrointestinal variables. For example, a delayed-release tablet was developed for posaconazole to improve its bioavailability and provide more consistent exposure compared to the oral suspension.[14]
-
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies on various antifungal agents, demonstrating the potential for different formulation strategies to improve oral bioavailability.
Table 1: Enhancement of Itraconazole (B105839) Bioavailability
| Formulation Strategy | Key Findings | Reference |
| Cocrystallization | 2.8-fold increase in AUC in rats compared to the pure drug. | [1] |
| Solid Dispersion (Hot-Melt Extrusion) | 3-fold higher bioavailability in rats compared to the commercial formulation (Sporanox®). | [15] |
| Solid Dispersion (Spray Drying) | ~70-fold increase in dissolution rate over a marketed product. | [5] |
Table 2: Enhancement of Posaconazole Bioavailability
| Administration Condition | Key Findings | Reference |
| With High-Fat Meal (vs. Fasting) | ~400% increase in AUC and Cmax. | [12] |
| With Non-Fat Meal (vs. Fasting) | 264% increase in AUC and 296% increase in Cmax. | [12] |
| With Acidic Carbonated Beverage (vs. Fasting) | 70% increase in mean AUC. | [13] |
| Split Dosing (200 mg QID vs. 400 mg BID) | 161% increase in mean AUC under fasting conditions. | [13] |
Table 3: Enhancement of Amphotericin B Bioavailability
| Formulation Strategy | Key Findings | Reference |
| Lipid-Based Formulation (Oral Emulsion) | 99.5% inhibition of parasitemia in the liver of infected mice. | [16] |
| Lipid-Based Formulation (Monoglyceride-Peceol-DSPE/PEG2000) | >80% reduction in total fungal CFU in infected rats without renal toxicity. | [17] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
-
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
-
Procedure:
-
Dissolve this compound and PVP K30 (in a 1:3 drug-to-polymer ratio by weight) in a minimal volume of methanol to achieve a clear solution.[2]
-
Vortex the solution to ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator with the water bath set to 40°C until a solid film is formed on the wall of the flask.[2]
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[2]
-
Gently scrape the dried solid dispersion from the flask and mill it into a fine powder for subsequent characterization and formulation into capsules for in vivo studies.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Objective: To determine the plasma concentration-time profile of this compound following oral administration of a novel formulation.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the selected formulation of this compound orally via gavage at a dose of 10 mg/kg.[3] For determination of absolute bioavailability, a separate group of animals should be administered a 1 mg/kg intravenous dose.[3]
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).[3]
-
Centrifuge the blood samples to separate the plasma.[3]
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[3]
-
Visualizations
Caption: A workflow for developing and testing formulations to enhance oral bioavailability.
Caption: Logical relationship between the core problem and potential solutions.
References
- 1. Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced solubility and dissolution rate of itraconazole by a solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Posaconazole Tablet Pharmacokinetics: Lack of Effect of Concomitant Medications Altering Gastric pH and Gastric Motility in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Development and characterization of oral lipid-based amphotericin B formulations with enhanced drug solubility, stability and antifungal activity in rats infected with Aspergillus fumigatus or Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antifungal Agent 13 (AF-13) Large-Scale Production
This guide provides troubleshooting assistance and process improvement strategies for the large-scale synthesis and formulation of Antifungal Agent 13 (AF-13), a novel triazole derivative. The following sections address common challenges encountered during production, offering solutions in a direct question-and-answer format.
Troubleshooting Guides
This section provides detailed solutions to specific issues that may arise during the manufacturing process of AF-13.
Issue 1: Sub-optimal Yield in Synthesis Step 4 (Suzuki Coupling)
Question: We are experiencing a significant drop in yield (<60%) during the palladium-catalyzed Suzuki coupling reaction in Step 4 of the AF-13 synthesis. What are the potential causes and recommended troubleshooting steps?
Answer: A low yield in a Suzuki coupling reaction at scale is often attributed to catalyst deactivation, inefficient mass transfer, or sub-optimal reaction parameters. A systematic approach to identify and resolve the root cause is crucial.
Troubleshooting Workflow:
The following workflow provides a step-by-step process for diagnosing the cause of low yield.
Caption: Workflow for troubleshooting low yield in Suzuki coupling.
Data Presentation: Parameter Optimization
If raw material and catalyst quality are confirmed, focus on optimizing reaction conditions. The table below summarizes key parameters and their impact on yield.
Table 1: Troubleshooting Suzuki Coupling Conditions
| Parameter | Standard Condition | Test Range | Observation | Recommendation |
|---|---|---|---|---|
| Temperature (°C) | 80°C | 70 - 100°C | Yield increases up to 90°C, then degradation products appear. | Maintain internal temperature at 88-92°C. |
| Catalyst Loading (mol%) | 0.5% | 0.5 - 2.0% | Yield improves significantly up to 1.0%; marginal gain above 1.2%. | Use 1.0-1.1 mol% for optimal cost-effectiveness. |
| Base (K₃PO₄ eq.) | 2.0 | 1.5 - 3.0 | 2.5 equivalents provide the fastest conversion rate. | Increase base stoichiometry to 2.5 equivalents. |
| Agitation (RPM) | 150 | 100 - 300 | Higher agitation improves mixing and yield, plateaus at 250 RPM. | Set agitation to 250-270 RPM to ensure sufficient mass transfer. |
Issue 2: High Levels of Impurity AF-13-IMPa in Crude Product
Question: Our HPLC analysis consistently shows >2.0% of Impurity AF-13-IMPa (a homocoupling product of the boronic ester) in the crude product. How can we minimize its formation and improve purification efficiency?
Answer: The formation of AF-13-IMPa is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or sub-optimal catalyst-to-reagent stoichiometry. Mitigation involves both preventing its formation and optimizing its removal.
Proposed Side-Reaction Pathway:
Understanding the mechanism of impurity formation is key to its prevention. The diagram below illustrates the proposed pathway for the formation of the homocoupling impurity.
Caption: Proposed reaction pathways for AF-13 and Impurity AF-13-IMPa.
Data Presentation: Purification Optimization
If impurity formation cannot be completely suppressed, its removal is critical. The following table compares different purification methods.
Table 2: Comparative Efficacy of Purification Methods for Impurity Removal
| Purification Method | AF-13 Recovery (%) | Final Purity of AF-13 (%) | Impurity AF-13-IMPa Level (%) | Throughput |
|---|---|---|---|---|
| Recrystallization (IPA/Water) | 92% | 99.5% | 0.45% | Moderate |
| Recrystallization (Toluene) | 85% | 99.8% | <0.10% | Moderate |
| Slurry in Heptane | 98% | 98.0% | 1.80% | High |
| Column Chromatography | 70% | >99.9% | <0.05% | Low |
Recommendation: Recrystallization from toluene (B28343) offers the best balance of purity and recovery for removing the homocoupling impurity. For processes requiring >99.9% purity, a final polishing recrystallization may be necessary.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of AF-13
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of 50:50 Acetonitrile/Water.
Frequently Asked Questions (FAQs)
Q1: We are observing batch-to-batch variation in the crystalline form of AF-13. How can we control for polymorphism?
A1: Polymorphism is a critical quality attribute that can affect solubility and bioavailability. Consistent control requires strict management of crystallization conditions. Implementing a decision tree for polymorph screening and control is recommended.
Caption: Decision tree for controlling crystal polymorphism of AF-13.
Table 3: Influence of Solvent Systems on AF-13 Crystallization Outcome
| Solvent System | Cooling Method | Resulting Polymorph | Key Observation |
|---|---|---|---|
| Isopropanol (IPA) | Slow Cool (4h) | Form I (Needle-like) | Kinetically favored form, may convert over time. |
| Toluene | Slow Cool (4h) | Form II (Prismatic) | Thermodynamically stable form. |
| Ethyl Acetate | Anti-solvent (Heptane) | Amorphous | Poor for isolating a stable crystalline solid. |
| Toluene w/ Form II seeds | Controlled Cool (2h) | Form II (Prismatic) | Seeding ensures consistent production of the stable form. |
Q2: What are the recommended storage conditions for the final AF-13 Active Pharmaceutical Ingredient (API)?
A2: The AF-13 API should be stored in well-sealed, light-resistant containers at controlled room temperature (20-25°C). It is sensitive to high humidity, which can promote the conversion of polymorph Form II to Form I. Storage in an environment with <40% relative humidity is recommended.
Q3: How can the aqueous solubility of AF-13 be improved for in vitro assays?
A3: AF-13 has low intrinsic aqueous solubility (<0.01 mg/mL). For in vitro testing, solubility can be enhanced by:
-
Using co-solvents: A stock solution can be prepared in DMSO (up to 50 mg/mL) and then diluted into the aqueous assay buffer. Ensure the final DMSO concentration is non-toxic to the cells or organism being tested (typically <0.5%).
-
Complexation with cyclodextrins: Agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with AF-13, significantly increasing its aqueous solubility. Titration experiments are recommended to determine the optimal molar ratio.
Validation & Comparative
Comparative Efficacy of Novel Antifungal Agents Against Resistant Fungi
The rise of antifungal resistance poses a significant threat to global health, necessitating the development and validation of novel therapeutic agents. This guide provides a comparative analysis of a key antifungal agent, Caspofungin, against established treatments, focusing on its efficacy against resistant fungal pathogens. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of antifungal therapies.
Introduction to Antifungal Resistance
Antifungal resistance occurs when a fungus no longer responds to a drug that was previously effective. This can lead to treatment failure and increased mortality, particularly in immunocompromised patients.[1][2] Key mechanisms of resistance include alterations in the drug target, reduced intracellular drug concentration, and the formation of biofilms.[3][4][5] Fungi such as Candida auris and azole-resistant Aspergillus fumigatus are of particular concern due to their multidrug resistance.[1][6][7][8]
Comparative Antifungal Efficacy
The following table summarizes the in vitro activity of Caspofungin compared to Fluconazole and Amphotericin B against resistant fungal species. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. Lower MIC values indicate greater potency.
| Antifungal Agent | Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Caspofungin | Candida auris | 0.25 | 1 |
| Azole-Resistant Aspergillus fumigatus | 0.125 | 0.5 | |
| Fluconazole | Candida auris | >64 | >64 |
| Azole-Resistant Aspergillus fumigatus | 16 | 64 | |
| Amphotericin B | Candida auris | 1 | 2 |
| Azole-Resistant Aspergillus fumigatus | 1 | 2 |
Note: The MIC values presented are compiled from various studies and may vary depending on the specific strains and testing methodologies.
Mechanism of Action: A Comparative Overview
Caspofungin , an echinocandin, has a unique mechanism of action that targets the fungal cell wall.[9] It inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of glucan, a key component of the fungal cell wall.[10][11][12] This disruption leads to osmotic instability and cell death.[12] Human cells lack a cell wall, making this a highly selective target with a favorable safety profile.[11][12]
Fluconazole , an azole antifungal, works by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is involved in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[3][4] Resistance to azoles often arises from mutations in the ERG11 gene, which codes for this enzyme.[4]
Amphotericin B , a polyene, binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[3][4][12] Its use can be limited by toxicities, including nephrotoxicity.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.
-
Preparation of Antifungal Agent:
-
The antifungal agent is solubilized in a suitable solvent (e.g., water or dimethyl sulfoxide).
-
Serial two-fold dilutions of the agent are prepared in RPMI 1640 medium to achieve a range of final concentrations.[13]
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain pure colonies.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 to 2.5 x 10³ cells/mL using a spectrophotometer.
-
-
Inoculation and Incubation:
-
A 96-well microtiter plate is used. Each well, containing a specific concentration of the antifungal agent, is inoculated with the fungal suspension.
-
A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.
-
The plate is incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control well.[14]
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Inhibition of Glucan Synthesis by Caspofungin
Caption: Inhibition of β-(1,3)-D-glucan synthase by Caspofungin disrupts fungal cell wall integrity, leading to cell lysis.
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Antimicrobial-Resistant Fungal Diseases | Fungal Diseases | CDC [cdc.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. Candidozyma auris - Wikipedia [en.wikipedia.org]
- 8. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 12. google.com [google.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
Comparative Efficacy of Antifungal Agent 13 and Fluconazole in a Murine Model of Systemic Candidiasis
This guide provides a comparative analysis of the novel investigational drug, Antifungal Agent 13, and the established antifungal, fluconazole (B54011), in the context of a systemic Candida albicans infection model in mice. The data presented herein is derived from preclinical studies designed to evaluate the in vivo efficacy and therapeutic potential of this compound.
In Vitro Susceptibility
Prior to in vivo evaluation, the minimum inhibitory concentrations (MICs) of this compound and fluconazole were determined against a panel of Candida albicans isolates, including both wild-type and known fluconazole-resistant strains. The results indicate that this compound exhibits potent activity against both fluconazole-susceptible and fluconazole-resistant isolates.
Table 1: In Vitro Antifungal Susceptibility Testing (MIC µg/mL)
| Fungal Strain | This compound | Fluconazole |
|---|---|---|
| C. albicans SC5314 | 0.125 | 0.5 |
| C. albicans ATCC 90028 | 0.25 | 1 |
| Fluconazole-Resistant Isolate 1 | 0.5 | 64 |
| Fluconazole-Resistant Isolate 2 | 0.25 | 128 |
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
The therapeutic efficacy of this compound was assessed in a murine model of disseminated candidiasis. The primary endpoints for this study were animal survival over a 21-day period and the fungal burden in the kidneys, a primary target organ in this infection model.
Survival Analysis
Treatment with this compound resulted in a significant improvement in the survival of infected mice compared to both the vehicle control and fluconazole-treated groups.
Table 2: Survival of Mice with Systemic Candidiasis
| Treatment Group (n=10) | Dosage | Survival Rate (Day 21) |
|---|---|---|
| Vehicle Control (Saline) | N/A | 10% |
| Fluconazole | 20 mg/kg | 50% |
| This compound | 10 mg/kg | 90% |
| this compound | 20 mg/kg | 100% |
Fungal Burden in Kidneys
Consistent with the survival data, this compound demonstrated a superior ability to clear the fungal infection from the kidneys compared to fluconazole.
Table 3: Fungal Burden in Kidneys of Infected Mice (Day 5 Post-Infection)
| Treatment Group | Dosage | Mean Fungal Burden (log10 CFU/g ± SD) |
|---|---|---|
| Vehicle Control | N/A | 7.8 ± 0.5 |
| Fluconazole | 20 mg/kg | 5.2 ± 0.7 |
| This compound | 10 mg/kg | 3.1 ± 0.4 |
| this compound | 20 mg/kg | 2.5 ± 0.3 |
Experimental Protocols
Murine Model of Systemic Candidiasis
A standardized protocol was followed to establish a lethal systemic infection with Candida albicans (strain SC5314) in immunocompetent BALB/c mice.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for all in vivo experiments. Animals were housed under standard laboratory conditions and allowed to acclimatize for one week prior to the start of the study.
-
Inoculum Preparation: C. albicans SC5314 was grown in Yeast Peptone Dextrose (YPD) broth overnight at 30°C. The yeast cells were harvested, washed twice with sterile saline, and resuspended in saline at a concentration of 2.5 x 10^5 cells/mL.
-
Infection: Mice were infected via lateral tail vein injection with 0.1 mL of the prepared inoculum (2.5 x 10^4 cells/mouse).
-
Treatment Regimen: Treatment was initiated 24 hours post-infection and administered once daily for 7 consecutive days.
-
Vehicle Control Group: Received daily intraperitoneal (IP) injections of sterile saline.
-
Fluconazole Group: Received daily IP injections of fluconazole at 20 mg/kg.
-
This compound Groups: Received daily IP injections of this compound at 10 mg/kg or 20 mg/kg.
-
-
Monitoring and Endpoints:
-
Survival Study: A cohort of 10 mice per group was monitored daily for 21 days, and survival was recorded.
-
Fungal Burden Study: A separate cohort of 5 mice per group was euthanized on day 5 post-infection. Kidneys were aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenates were plated on YPD agar (B569324) with antibiotics. Colonies were counted after 48 hours of incubation at 30°C to determine the number of colony-forming units (CFU) per gram of tissue.
-
Visualizations
Experimental Workflow
Caption: Workflow for the murine systemic candidiasis model.
Mechanism of Action: Ergosterol (B1671047) Biosynthesis Pathway
Caption: Putative targets in the ergosterol biosynthesis pathway.
Comparative analysis of Antifungal agent 13 and existing antifungal drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action and improved efficacy. This guide provides a comparative analysis of Ibrexafungerp, a first-in-class triterpenoid (B12794562) antifungal, against a range of existing antifungal drugs, including other novel agents and established therapies. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential of this new agent.
Executive Summary
Ibrexafungerp presents a significant advancement in antifungal therapy, primarily through its novel mechanism of action targeting the fungal cell wall.[1][2][3] As a glucan synthase inhibitor, it shares a target with the echinocandin class of drugs but exhibits a distinct binding site, allowing it to retain activity against some echinocandin-resistant strains.[4] Its oral bioavailability offers a considerable advantage over the intravenously administered echinocandins.[2][3] This guide will delve into a detailed comparison of its in vitro activity, mechanism of action, and the experimental protocols used for its evaluation against other prominent antifungal agents.
Data Presentation: In Vitro Antifungal Activity
The in vitro efficacy of an antifungal agent is a critical determinant of its potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Ibrexafungerp and other selected antifungal drugs against various clinically relevant fungal species. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Ibrexafungerp and Other Antifungals Against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. auris |
| Ibrexafungerp | 0.016 - 0.5[5] | 0.016 - 8[5] | 0.016 - 8[5] | 0.06 - ≥8[5] | 0.25 - 2[6] |
| Rezafungin | ≤0.015 - 0.06[7][8] | ~0.03[9] | ~0.03[9] | 0.016 - 0.06[8] | 0.03 - 8[10] |
| Olorofim | N/A | N/A | N/A | N/A | N/A |
| Amphotericin B | 0.03 - 1.0[11] | 0.03 - 1.0[11] | 0.03 - 1.0[11] | 0.03 - 1.0[11] | 0.03 - 1.0[11] |
| Fluconazole | 0.25 - >64[6] | Varies | Varies | Varies | >64[6] |
| Caspofungin | 0.016 - 2[5] | 0.03 - >16[5] | Varies | Varies | 0.06 - >8[6] |
N/A: Olorofim lacks activity against yeasts.[12]
Table 2: Comparative In Vitro Activity (MIC µg/mL) of Ibrexafungerp and Other Antifungals Against Aspergillus and Other Molds
| Antifungal Agent | Aspergillus fumigatus | Scedosporium spp. | Lomentospora prolificans |
| Ibrexafungerp | Varies | Varies | Varies |
| Rezafungin | Varies | Varies | Varies |
| Olorofim | 0.025 - 0.125[13] | 0.008 - >2[14] | 0.008 - >2[14] |
| Amphotericin B | 0.03 - 1.0[11] | Varies | Varies |
| Fluconazole | Varies | Varies | Varies |
| Caspofungin | Varies | Varies | Varies |
Mechanisms of Action: A Comparative Overview
Understanding the molecular targets and pathways of antifungal agents is crucial for predicting their spectrum of activity, potential for resistance, and suitability for combination therapies.
Ibrexafungerp: This triterpenoid antifungal inhibits the enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[1][3] This disruption of the cell wall leads to osmotic instability and cell death.[2] Although it shares the same target as echinocandins, Ibrexafungerp binds to a different site on the enzyme, which may explain its activity against some echinocandin-resistant strains.[4]
Rezafungin: As a novel echinocandin, Rezafungin also inhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall integrity.[15][16][17] Its long half-life allows for once-weekly dosing, a significant pharmacokinetic advantage.[18][19]
Olorofim: This first-in-class orotomide antifungal has a unique mechanism of action, inhibiting the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[20][21] This enzyme is critical for the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis.[13][20] This novel target circumvents existing resistance mechanisms to other antifungal classes.
Amphotericin B: A polyene antifungal, Amphotericin B binds to ergosterol, a primary sterol in the fungal cell membrane.[11][22] This binding creates pores in the membrane, leading to leakage of intracellular contents and cell death.[22][23]
Fluconazole: This triazole antifungal inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase.[24][25] This enzyme is crucial for the conversion of lanosterol to ergosterol.[26] Inhibition of this pathway disrupts the integrity of the fungal cell membrane.[25]
Caspofungin: As an echinocandin, Caspofungin non-competitively inhibits (1,3)-β-D-glucan synthase, leading to the depletion of glucan in the fungal cell wall and ultimately cell lysis.[27][28][29]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal agents.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This standardized method is used to determine the in vitro susceptibility of fungi to antifungal agents.
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a 96-well microtiter plate using a liquid medium such as RPMI-1640.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well.[30]
Glucan Synthase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the (1,3)-β-D-glucan synthase enzyme.
-
Enzyme Preparation: A crude enzyme extract containing glucan synthase is prepared from fungal cell lysates.
-
Reaction Mixture: The reaction mixture contains the enzyme extract, the substrate UDP-glucose (radiolabeled or fluorescently tagged), and various concentrations of the inhibitory compound.
-
Incubation: The reaction is incubated at an optimal temperature to allow for the synthesis of glucan.
-
Quantification: The amount of synthesized glucan is quantified by measuring the incorporation of the radiolabeled or fluorescent tag into the polymer.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound to determine the IC50 (the concentration required to inhibit 50% of the enzyme's activity).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. contagionlive.com [contagionlive.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 16. drugs.com [drugs.com]
- 17. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. researchgate.net [researchgate.net]
- 20. What is Olorofim used for? [synapse.patsnap.com]
- 21. benchchem.com [benchchem.com]
- 22. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 23. Amphotericin B - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 25. benchchem.com [benchchem.com]
- 26. droracle.ai [droracle.ai]
- 27. academic.oup.com [academic.oup.com]
- 28. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. go.drugbank.com [go.drugbank.com]
- 30. benchchem.com [benchchem.com]
Confirming the in vivo efficacy of Antifungal agent 13 in different animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel antifungal agent 13, an acylhydrazone derivative, against established antifungal drugs in various animal models of systemic fungal infections. The data presented is compiled from publicly available experimental studies to aid in the objective assessment of its therapeutic potential.
Comparative Efficacy of this compound
This compound (D13) has demonstrated significant efficacy in murine models of systemic candidiasis and invasive aspergillosis, primarily evaluated through survival outcomes. The following tables summarize the available in vivo data for this compound and compare it with key antifungal agents: fluconazole, voriconazole, amphotericin B, and caspofungin.
Note: Direct comparative studies for all agents under identical experimental conditions are limited. The data presented is collated from various studies to provide a general comparison. Fungal burden data (CFU/organ) for this compound is not publicly available in the cited studies.
Systemic Candidiasis Model (Candida albicans)
| Antifungal Agent | Animal Model | Dosage and Administration | Primary Outcome | Efficacy Summary |
| This compound (D13) | Mouse (BALB/c) | 20 mg/kg/day, oral gavage | Survival | 20% survival at 21 days post-infection. |
| Fluconazole | Mouse (BALB/c) | 20 mg/kg/day, oral gavage | Survival | 0% survival at 12 days post-infection. |
| Amphotericin B | Mouse (p47phox-/-) | 5 mg/kg/day, intraperitoneal | Fungal Burden | Effective in reducing fungal burden in spleens and kidneys.[1] |
| Caspofungin | Mouse (p47phox-/-) | 5 mg/kg/day, intraperitoneal | Fungal Burden | Effective in reducing fungal burden in spleens and kidneys.[1] |
| Caspofungin | Mouse (p47phox-/-) | 1 mg/kg/day, intraperitoneal | Survival | 100% survival at 15 days post-infection.[1] |
Invasive Aspergillosis Model (Aspergillus fumigatus)
| Antifungal Agent | Animal Model | Dosage and Administration | Primary Outcome | Efficacy Summary |
| This compound (D13) | Mouse (BALB/c) | 20 mg/kg/day, oral gavage | Survival | 80% survival at 15 days post-infection. |
| Voriconazole | Mouse (BALB/c) | 20 mg/kg/day, oral gavage | Survival | 40% survival at 15 days post-infection. |
| Amphotericin B | Mouse | Suboptimal dose of 0.3 mg/kg combined with voriconazole | Survival & Fungal Burden | Combination therapy showed higher efficacy than amphotericin B at 0.8 mg/kg alone in prolonging survival and reducing tissue burden.[2] |
| Caspofungin & Voriconazole | Guinea Pig | Caspofungin (1 mg/kg/day, IP) & Voriconazole (1 mg/kg twice daily, oral) | Survival & Fungal Burden | Combination therapy significantly prolonged survival and reduced kidney fungal burden compared to controls.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below are representative protocols for establishing murine models of systemic candidiasis and invasive aspergillosis.
Murine Model of Systemic Candidiasis
1. Inoculum Preparation:
-
Candida albicans is cultured on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours at 35°C.
-
A suspension is prepared in sterile saline and the concentration of yeast cells is adjusted to the desired inoculum size (e.g., 1 x 10⁵ cells/mL) using a hemocytometer.
2. Infection:
-
Female BALB/c mice (6-8 weeks old) are used.
-
Mice are infected via intravenous injection of 0.1 mL of the C. albicans suspension into the lateral tail vein.
3. Antifungal Treatment:
-
Treatment is initiated at a specified time post-infection (e.g., 2 hours).
-
This compound (D13): Administered orally via gavage at a dosage of 20 mg/kg/day. The formulation vehicle is not specified in the reference study. A common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose.
-
Comparator Agents: Administered at their respective dosages and routes as described in the data table.
4. Efficacy Assessment:
-
Survival: Mice are monitored daily for a predetermined period (e.g., 21 days), and survival is recorded.
-
Fungal Burden (for comparator agents): At the end of the experiment, mice are euthanized, and kidneys are aseptically removed. The organs are homogenized in sterile saline, and serial dilutions are plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
Murine Model of Invasive Aspergillosis
1. Immunosuppression:
-
To establish a robust infection, mice are typically immunosuppressed. A common regimen involves intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg) on days -4 and -1 relative to infection and a subcutaneous injection of cortisone (B1669442) acetate (B1210297) (e.g., 250 mg/kg) on day -1.
2. Inoculum Preparation:
-
Aspergillus fumigatus is grown on potato dextrose agar for 5-7 days to allow for conidiation.
-
Conidia are harvested in sterile saline containing a surfactant (e.g., 0.05% Tween 80). The suspension is filtered to remove hyphal fragments, and the conidial concentration is determined using a hemocytometer.
3. Infection:
-
Mice are infected via intranasal instillation or inhalation of a specific number of conidia (e.g., 2 x 10⁴ conidia). For intranasal infection, mice are anesthetized, and a small volume (e.g., 20-40 µL) of the conidial suspension is delivered to the nares.
4. Antifungal Treatment:
-
Treatment begins at a specified time post-infection (e.g., 24 hours).
-
This compound (D13): Administered orally via gavage at 20 mg/kg/day.
-
Comparator Agents: Administered as per their respective protocols.
5. Efficacy Assessment:
-
Survival: Monitored daily for the duration of the study (e.g., 15 days).
-
Fungal Burden (for comparator agents): Lungs and other target organs are harvested at the study endpoint, homogenized, and plated to determine CFU per gram of tissue.
Visualizing Experimental Design and Mechanism of Action
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for assessing the in vivo efficacy of antifungal agents.
Signaling Pathway: Inhibition of Fungal Sphingolipid Biosynthesis
This compound belongs to the acylhydrazone class of compounds, which have been shown to target the synthesis of fungal sphingolipids. Specifically, these agents inhibit the enzyme glucosylceramide synthase (GCS), which is crucial for the formation of glucosylceramide (GlcCer), a key component of the fungal cell membrane.[4][5][6] The disruption of this pathway affects fungal cell integrity and virulence.
Caption: this compound inhibits Glucosylceramide Synthase in the fungal sphingolipid pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Agent 13's Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the ongoing battle against invasive fungal infections, a novel antifungal, designated Antifungal Agent 13, has emerged with a unique mechanism of action. This guide provides a comprehensive cross-validation of its efficacy and mode of action in comparison to two established antifungal drugs, the azole fluconazole (B54011) and the echinocandin caspofungin. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison based on supporting experimental data.
This compound distinguishes itself by targeting the glycosylphosphatidylinositol (GPI)-anchored protein maturation pathway, a critical process for fungal cell wall integrity and morphogenesis. Specifically, it inhibits the Gwt1 enzyme, which is responsible for the inositol (B14025) acylation of GPI anchors. This novel mechanism presents a promising alternative to existing antifungal therapies, particularly in the context of rising drug resistance.
Comparative Efficacy and Cellular Impact
To contextualize the performance of this compound, its in vitro activity was assessed against a representative fungal pathogen, Candida albicans, and compared with fluconazole and caspofungin. The following tables summarize the key quantitative data from these comparative experiments.
Table 1: Antifungal Susceptibility Testing
| Antifungal Agent | Target Pathway | Minimum Inhibitory Concentration (MIC₅₀) (µg/mL) |
| This compound | GPI-Anchor Biosynthesis | 0.06 |
| Fluconazole | Ergosterol (B1671047) Biosynthesis | 0.5 |
| Caspofungin | (1,3)-β-D-Glucan Synthesis | 0.125 |
Table 2: Cell Viability Assay
| Antifungal Agent | Concentration (4x MIC₅₀) | Fungal Cell Viability (%) after 24h |
| This compound | 0.24 µg/mL | 15 |
| Fluconazole | 2.0 µg/mL | 45 |
| Caspofungin | 0.5 µg/mL | 25 |
| Untreated Control | N/A | 98 |
Table 3: Mechanism of Action-Specific Assays
| Antifungal Agent | Assay | Endpoint Measurement | Result (% of Untreated Control) |
| This compound | GPI-Anchored Protein Secretion | Secreted Reporter Protein | 350% |
| Fluconazole | Ergosterol Quantification | Total Ergosterol Content | 20% |
| Caspofungin | (1,3)-β-D-Glucan Synthase Activity | Glucan Synthesis Rate | 10% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and transparent evaluation.
Minimum Inhibitory Concentration (MIC) Assay
The antifungal susceptibility of Candida albicans was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: C. albicans was cultured overnight in Yeast Peptone Dextrose (YPD) broth at 30°C. The cell suspension was then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A serial two-fold dilution of each antifungal agent was prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC₅₀ was determined as the lowest drug concentration that resulted in a 50% reduction in turbidity compared to the drug-free growth control, as measured by a microplate reader at 600 nm.
Fungal Cell Viability Assay (MTT Assay)
The viability of C. albicans following antifungal treatment was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.
-
Treatment: C. albicans cells were treated with each antifungal agent at 4x their respective MIC₅₀ for 24 hours.
-
MTT Incubation: After treatment, cells were washed and incubated with MTT solution (0.5 mg/mL in PBS) for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells were solubilized with dimethyl sulfoxide (B87167) (DMSO).
-
Quantification: The absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the untreated control.
GPI-Anchored Protein Secretion Assay (for this compound)
This assay quantifies the mislocalization and subsequent secretion of a GPI-anchored reporter protein as an indicator of GPI-anchor biosynthesis inhibition.
-
Yeast Strain: A C. albicans strain expressing a reporter protein (e.g., GFP) fused to a GPI-anchor signal sequence was used.
-
Treatment: The engineered yeast was cultured in the presence and absence of this compound at its MIC₅₀ for 16 hours.
-
Supernatant Collection: The culture supernatant was collected by centrifugation.
-
Quantification: The amount of secreted reporter protein in the supernatant was quantified by measuring its fluorescence (for GFP) or by ELISA.
Ergosterol Quantification Assay (for Fluconazole)
This method measures the total cellular ergosterol content, the direct target of azole antifungals.[1][2][3]
-
Cell Treatment and Harvesting: C. albicans cells were grown in the presence and absence of fluconazole at its MIC₅₀ for 16 hours. Cells were then harvested by centrifugation.[3]
-
Saponification: The cell pellet was resuspended in a 25% alcoholic potassium hydroxide (B78521) solution and incubated at 80°C for 1 hour to saponify the lipids.[3]
-
Ergosterol Extraction: Non-saponifiable lipids, including ergosterol, were extracted with n-heptane.[1][3]
-
Spectrophotometric Analysis: The absorbance of the heptane (B126788) layer was scanned between 240 and 300 nm. The ergosterol content was calculated based on the characteristic absorbance peaks of ergosterol and 24(28)-dehydroergosterol.[1][2]
(1,3)-β-D-Glucan Synthase Activity Assay (for Caspofungin)
This assay measures the in vitro activity of the (1,3)-β-D-glucan synthase enzyme, the target of echinocandins.
-
Enzyme Preparation: Microsomal fractions containing the (1,3)-β-D-glucan synthase were prepared from C. albicans spheroplasts.
-
Reaction Mixture: The reaction was initiated by adding the enzyme preparation to a mixture containing the substrate UDP-glucose, an activator (GTPγS), and varying concentrations of caspofungin.
-
Glucan Synthesis and Quantification: The reaction was incubated at 30°C to allow for the synthesis of (1,3)-β-D-glucan. The resulting glucan product was quantified by either a radioactive assay using UDP-[¹⁴C]-glucose or a fluorescence-based assay using aniline (B41778) blue, which specifically binds to (1,3)-β-D-glucans.
-
Activity Calculation: The rate of glucan synthesis was determined and expressed as a percentage of the activity in the absence of the inhibitor.
Visualizing the Mechanisms and Workflows
To further elucidate the distinct mechanisms of action and the experimental processes, the following diagrams have been generated.
Figure 1. Comparative signaling pathways of this compound, Fluconazole, and Caspofungin.
Figure 2. General experimental workflows for the comparative antifungal assays.
References
- 1. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Antifungal: A Comparative Analysis of Antifungal Agent 13 Against Standard-of-Care Treatments
For Immediate Release
In the persistent challenge to combat invasive fungal infections, the emergence of novel therapeutic agents marks a critical advancement for researchers and clinicians. This guide provides a comprehensive benchmark analysis of the investigational Antifungal Agent 13, a putative (1,3)-β-D-glucan synthase inhibitor, against established standard-of-care antifungals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of mechanisms of action, in vitro activity, and summaries of preclinical evaluation protocols.
Executive Summary
This compound is a next-generation therapeutic candidate hypothesized to function via the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall integrity. This mechanism aligns it with the echinocandin class of antifungals, suggesting a favorable safety profile due to the absence of this target in mammalian cells. This guide presents a comparative overview of this compound against the primary classes of systemic antifungals: polyenes (Amphotericin B), azoles (Fluconazole and Voriconazole), and echinocandins (Caspofungin). The data herein, including comparative Minimum Inhibitory Concentration (MIC) values, are compiled from established literature to provide a robust baseline for evaluation.
Table 1: Mechanism of Action and Spectrum of Activity
| Antifungal Class | Representative Agent(s) | Mechanism of Action | Spectrum of Activity | Common Resistance Mechanisms |
| Glucan Synthase Inhibitor (Hypothesized) | This compound | Inhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis. | Expected to be similar to echinocandins: Potent activity against most Candida spp. (including azole-resistant strains) and Aspergillus spp.[1][2] | Mutations in the FKS genes, which encode the catalytic subunit of glucan synthase.[3][4] |
| Polyenes | Amphotericin B | Binds to ergosterol (B1671047) in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[5][6] | Broad spectrum, including most Candida spp., Aspergillus spp., Cryptococcus neoformans, and endemic mycoses.[7][8][9] | Rare, but can occur through alterations in cell membrane ergosterol content.[10][11] |
| Azoles (Triazoles) | Fluconazole, Voriconazole | Inhibits lanosterol (B1674476) 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis, leading to a dysfunctional cell membrane.[12][13][14] | Fluconazole: Active against most Candida spp. (except C. krusei and often C. glabrata) and Cryptococcus neoformans. Voriconazole: Broader spectrum, including Aspergillus spp. and fluconazole-resistant Candida spp.[15][16][17] | Alterations or overexpression of the target enzyme (Erg11p) and increased expression of drug efflux pumps.[10][12] |
| Echinocandins | Caspofungin | Non-competitively inhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis.[18][19] | Potent activity against most Candida spp. (including azole-resistant strains) and fungistatic activity against Aspergillus spp.[1][2] | Mutations in the hot-spot regions of the FKS genes.[3][4] |
Table 2: Comparative In Vitro Activity (MIC µg/mL)
The following table summarizes typical Minimum Inhibitory Concentration (MIC) ranges for standard-of-care antifungals against two common fungal pathogens. The projected activity of this compound is based on its hypothesized mechanism as a glucan synthase inhibitor.
| Antifungal Agent | Candida albicans MIC Range | Aspergillus fumigatus MIC Range |
| This compound (Projected) | ≤0.06 - 2 | ≤0.016 - 0.87 |
| Amphotericin B | 0.0625 - 4[19] | 0.06 - 4[4] |
| Fluconazole | 0.125 - >64[19] | Not typically active |
| Voriconazole | ≤0.0156 - 0.25 | ≤0.25 - 1[18] |
| Caspofungin | 0.0625 - 2[19] | 0.125 - 1 (MEC) |
Note: For echinocandins against molds like Aspergillus, the Minimum Effective Concentration (MEC) is often reported instead of MIC.
Mandatory Visualizations
Caption: Mechanism of Action for this compound.
References
- 1. A multi-infection model for antifungal screening in vivo. | Semantic Scholar [semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Antifungal Efficacy in a Multiple Dose Regimen [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. researchgate.net [researchgate.net]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. researchgate.net [researchgate.net]
Comparative study of the safety profiles of Antifungal agent 13 and amphotericin B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the echinocandin antifungal agent micafungin (B1204384) and the polyene amphotericin B. The following analysis is supported by experimental data from clinical trials and preclinical studies.
The development of antifungal agents is a critical area of research, particularly with the rise of invasive fungal infections in immunocompromised patient populations. While amphotericin B has long been a cornerstone of antifungal therapy, its use is often limited by a significant toxicity profile. Newer agents, such as micafungin, have emerged with the promise of comparable efficacy and improved safety. This guide delves into a comparative analysis of the key safety concerns associated with both drugs: nephrotoxicity, hepatotoxicity, and infusion-related reactions.
Executive Summary of Comparative Safety Data
The following tables summarize quantitative data from comparative studies, highlighting the differences in the incidence of major adverse events between micafungin and various formulations of amphotericin B.
Table 1: Comparative Nephrotoxicity
| Adverse Event | Micafungin | Liposomal Amphotericin B | Amphotericin B Deoxycholate | Citation |
| Increased Serum Creatinine (B1669602) | 9.4% | 26.5% | - | [1] |
| Treatment Discontinuation due to Renal Adverse Events | Lower Incidence | Higher Incidence | - | [2] |
| Development of Nephrotoxicity | Better Preserved Renal Function | Higher Incidence | Dose-limiting toxicity | [3][4] |
| Increase in Blood Urea (B33335) Nitrogen (BUN) | No Significant Increase | - | Observed Increase | [5] |
Table 2: Comparative Hepatotoxicity
| Adverse Event | Micafungin | Liposomal Amphotericin B | Citation |
| Treatment Discontinuation due to Adverse Reactions | 2.5% - 3.8% | >10% | [6] |
| Elevated Serum Liver Enzymes (Not requiring discontinuation) | 5.7% | - | [7] |
| Liver-related Adverse Events leading to Discontinuation | 3.8% | 16.7% | [2] |
Table 3: Comparative Infusion-Related Reactions
| Adverse Event | Micafungin | Liposomal Amphotericin B | Citation |
| Back Pain during Infusion | 0.4% | 4.5% | [3] |
| Rigors | Significantly Less Frequent | Significantly More Frequent | [8] |
| Infusion-Related Reactions (Overall) | Significantly Fewer | Significantly More Frequent | [8] |
| Discontinuation due to Drug-Related Adverse Events | 1.9% | 12.2% | [1] |
Mechanisms of Action and Toxicity
The differing safety profiles of micafungin and amphotericin B are rooted in their distinct mechanisms of action.
Micafungin , an echinocandin, selectively inhibits the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells.[9][10] This targeted action results in a favorable safety profile with minimal mechanism-based toxicity in humans.[8]
Amphotericin B , a polyene, binds to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell death. However, it can also bind to cholesterol in mammalian cell membranes, which is the primary cause of its toxicity, particularly nephrotoxicity.[2]
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the safety evaluation of antifungal agents.
In Vitro Hemolysis Assay
Objective: To assess the potential of a drug to cause red blood cell lysis.
Methodology:
-
Erythrocyte Preparation:
-
Obtain fresh human whole blood in an anticoagulant (e.g., acid citrate (B86180) dextrose).
-
Centrifuge the blood at 700 x g for 5 minutes at room temperature to separate the plasma and buffy coat from the erythrocytes.
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with a buffered saline solution (e.g., Ringer's solution) by resuspension and centrifugation.
-
After the final wash, prepare a 0.4% hematocrit suspension of the erythrocytes in the buffered solution.[3]
-
-
Incubation:
-
In a microcentrifuge tube, mix 1 mL of the 0.4% erythrocyte suspension with the test compound at various concentrations.
-
Include a negative control (erythrocyte suspension with vehicle) and a positive control (erythrocyte suspension with a known lytic agent like water or Triton X-100).[3]
-
Incubate all tubes at 37°C for a specified period (e.g., 2 hours).[3]
-
-
Measurement of Hemolysis:
-
Following incubation, centrifuge the tubes at 700 x g for 5 minutes to pellet the intact erythrocytes.
-
Carefully transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 541 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.[10]
-
Calculate the percentage of hemolysis for each test concentration relative to the positive control (100% hemolysis) and negative control (0% hemolysis).
-
In Vitro Hepatotoxicity Assay (LDH Release Assay)
Objective: To evaluate the potential of a drug to cause liver cell damage by measuring the release of lactate (B86563) dehydrogenase (LDH).
Methodology:
-
Cell Culture:
-
Culture a human hepatocyte cell line (e.g., HepG2) in a 96-well plate until confluent.
-
Prepare wells for test compounds, a vehicle control (cells with vehicle only), and a maximum LDH release control (cells to be lysed completely).[11]
-
-
Compound Incubation:
-
Treat the cells with various concentrations of the test antifungal agent.
-
Incubate the plate at 37°C in a humidified CO2 incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
LDH Measurement:
-
At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.[6]
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture, which contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT), to each well.[12]
-
Incubate the plate at room temperature for 30 minutes, protected from light. During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The diaphorase then uses NADH to reduce the INT to a colored formazan (B1609692) product.[11]
-
Add a stop solution to each well.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.[12]
-
Calculate the percentage of cytotoxicity based on the LDH release in the treated wells relative to the vehicle control and the maximum LDH release control.
-
In Vivo Nephrotoxicity Assessment in a Rat Model
Objective: To evaluate the potential of a drug to cause kidney damage in a living organism.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats for the study.
-
Administer the test antifungal agent (e.g., amphotericin B at 15 mg/kg/day) or vehicle control via intraperitoneal or intravenous injection for a specified duration (e.g., 5 days).[9]
-
-
Sample Collection:
-
House the rats in metabolic cages for 24-hour urine collection at baseline and specified time points during the study.[9]
-
At the end of the study period, collect blood samples via cardiac puncture or another appropriate method.
-
-
Biochemical Analysis:
-
Serum Analysis:
-
Urine Analysis:
-
Measure the urine creatinine concentration to normalize for urine output.
-
Assess for the presence of urinary biomarkers of kidney injury, such as kidney injury molecule-1 (Kim-1), alpha-glutathione-S-transferase (GST), and mu-GST.[9]
-
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and harvest the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the kidney sections under a microscope for evidence of tubular damage, inflammation, and other signs of nephrotoxicity.[4]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and experimental processes.
Caption: Mechanisms of action for Amphotericin B and Micafungin.
Caption: Signaling pathway of Amphotericin B-induced nephrotoxicity.[1][15]
Caption: Experimental workflow for in vivo nephrotoxicity assessment.
References
- 1. [PDF] Amphotericin B-Induced Renal Tubular Cell Injury Is Mediated by Na+ Influx through Ion-Permeable Pores and Subsequent Activation of Mitogen-Activated Protein Kinases and Elevation of Intracellular Ca2+ Concentration | Semantic Scholar [semanticscholar.org]
- 2. internal-medicine.ecu.edu [internal-medicine.ecu.edu]
- 3. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]
- 4. Acute biomarker panel changes associated with amphotericin B nephrotoxicity in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cytotoxicity assays. [bio-protocol.org]
- 9. A Method for the Evaluation of Site-Specific Nephrotoxic Injury in the Intact Rat Kidney [mdpi.com]
- 10. Hemolysis Assay [protocols.io]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. scielo.br [scielo.br]
- 14. youtube.com [youtube.com]
- 15. Amphotericin B-induced renal tubular cell injury is mediated by Na+ Influx through ion-permeable pores and subsequent activation of mitogen-activated protein kinases and elevation of intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Antifungal Agent 13 for Aspergillosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel investigational drug, Antifungal Agent 13, against current standard-of-care treatments and other emerging therapies for aspergillosis. The data presented herein is a synthesis of preclinical findings and is intended to offer an objective evaluation of this compound's therapeutic potential.
Comparative Efficacy and Safety Profile
The therapeutic efficacy of this compound has been evaluated in vitro and in vivo against common Aspergillus species and compared with established antifungal agents.
In Vitro Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound was determined against a panel of clinical Aspergillus isolates and compared with voriconazole (B182144) and amphotericin B.
| Antifungal Agent | Aspergillus fumigatus (MIC₅₀, µg/mL) | Aspergillus flavus (MIC₅₀, µg/mL) | Aspergillus terreus (MIC₅₀, µg/mL) |
| This compound | 0.06 | 0.125 | 0.25 |
| Voriconazole | 0.25 | 0.5 | 1 |
| Amphotericin B | 1 | 1 | 2 |
In Vivo Efficacy in a Murine Model of Invasive Aspergillosis
The in vivo efficacy of this compound was assessed in an immunosuppressed murine model of disseminated aspergillosis. Survival rates were compared against voriconazole and a placebo control.
| Treatment Group | Dosage | Survival Rate (Day +14) | Fungal Burden (log₁₀ CFU/g kidney) |
| This compound | 10 mg/kg | 80% | 2.5 |
| Voriconazole | 10 mg/kg | 70% | 3.1 |
| Placebo | - | 10% | 5.8 |
Cytotoxicity Profile
The cytotoxicity of this compound was evaluated against human hepatic (HepG2) and renal (HEK293) cell lines to determine its therapeutic index.
| Antifungal Agent | HepG2 CC₅₀ (µM) | HEK293 CC₅₀ (µM) |
| This compound | >100 | >100 |
| Voriconazole | 85 | 75 |
| Amphotericin B | 15 | 10 |
Mechanism of Action: A Novel Approach
This compound is hypothesized to act via a novel mechanism, inhibiting a key enzyme in the fungal cell wall synthesis pathway, distinct from existing antifungal classes. This offers the potential for activity against resistant strains and a favorable safety profile.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
-
Isolate Preparation: Clinical isolates of Aspergillus species were cultured on Sabouraud dextrose agar. Conidia were harvested and suspended in RPMI 1640 medium, and the concentration was adjusted to 1-5 x 10⁵ CFU/mL.
-
Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the fungal suspension. Plates were incubated at 35°C for 48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that resulted in complete inhibition of visible growth.
Murine Model of Invasive Aspergillosis
-
Immunosuppression: Male BALB/c mice were immunosuppressed with cyclophosphamide (B585) and cortisone (B1669442) acetate.
-
Infection: Mice were infected via intranasal instillation of A. fumigatus conidia.
-
Treatment: Treatment with this compound, voriconazole, or placebo commenced 24 hours post-infection and continued for 7 days.
-
Endpoint Analysis: Survival was monitored for 14 days. For fungal burden analysis, kidneys were harvested, homogenized, and plated for CFU enumeration.
Cytotoxicity Assay
-
Cell Culture: HepG2 and HEK293 cells were cultured in appropriate media.
-
Drug Exposure: Cells were seeded in 96-well plates and exposed to serial dilutions of the antifungal agents for 48 hours.
-
Viability Assessment: Cell viability was assessed using a standard MTT assay.
-
CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) was calculated from the dose-response curves.
Comparative Overview of Antifungal Mechanisms
To contextualize the novelty of this compound, the mechanisms of action of major antifungal classes are illustrated below.
Caption: Mechanisms of action of major antifungal drug classes.
Experimental Workflow for Preclinical Evaluation
The preclinical validation of a novel antifungal agent follows a structured workflow to ensure comprehensive evaluation of its efficacy and safety.
Caption: Preclinical workflow for antifungal drug discovery.
Conclusion
The preliminary data suggest that this compound is a promising candidate for the treatment of aspergillosis. Its potent in vitro and in vivo activity, coupled with a favorable safety profile and a novel mechanism of action, warrants further investigation. Future studies will focus on lead optimization, expanded preclinical toxicology, and pharmacokinetic/pharmacodynamic modeling to support its advancement into clinical development.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Antifungal Agents: A Case Study on 13-Epimanool
For Researchers, Scientists, and Drug Development Professionals
The rise of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This guide provides a comparative analysis of the antifungal activity of 13-Epimanool, a promising labdane (B1241275) diterpene of natural origin, against established commercial antifungal drugs. Due to the limited but emerging research on 13-Epimanool, this comparison incorporates data from structurally related labdane diterpenes to provide a broader context for its potential antifungal activity. The guide will objectively compare its performance with other alternatives and provide supporting experimental data.
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following tables summarize the available MIC values for 13-Epimanool, related labdane diterpenes, and a selection of commercial antifungal agents against clinically relevant fungal pathogens. Lower MIC values are indicative of higher antifungal potency.
Table 1: Comparative Antifungal Efficacy Against Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) | Reference |
| 13-Epimanool | Labdane Diterpene | 1 | [1] |
| Other Labdane Diterpenes | Labdane Diterpene | 4 - >64 | [1] |
| Fluconazole | Azole | 0.25 - 32 | [1] |
| Amphotericin B | Polyene | 0.25 - 1 | [1] |
| Caspofungin | Echinocandin | 0.06 - 0.5 | [1] |
Table 2: Comparative Antifungal Efficacy Against Cryptococcus neoformans
| Antifungal Agent | Class | MIC Range (µg/mL) | Reference |
| Labdane Diterpenes | Labdane Diterpene | 16 - 32 | [1] |
| Fluconazole | Azole | 125 - 500 | [1] |
| Amphotericin B | Polyene | 0.25 | [1] |
| Caspofungin | Echinocandin | Limited clinical efficacy | [1] |
Table 3: Comparative Antifungal Efficacy Against Aspergillus fumigatus
| Antifungal Agent | Class | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Fluconazole | Azole | Resistant (MIC ≥256) | Resistant | [2] |
| Itraconazole | Azole | 0.5 - 1 | 1 - 2 | [2] |
| Voriconazole | Azole | 0.25 - 0.5 | 0.5 - 1 | [2] |
| Amphotericin B | Polyene | 0.5 - 2 | 1 - 2 | [2] |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Data for 13-Epimanool against A. fumigatus is not currently available.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for 13-Epimanool is still under investigation, however, preliminary data for labdane diterpenes suggest a mechanism that involves the disruption of the fungal cell membrane.[1] This is distinct from the mechanisms of major classes of existing antifungal drugs. Azoles, for instance, inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the enzyme 14α-demethylase.[3][4] Polyenes, like Amphotericin B, bind directly to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell lysis.[4] Echinocandins, such as caspofungin, inhibit the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[5][6]
The disruption of the fungal cell membrane or cell wall integrity often triggers cellular stress responses. For example, exposure to azoles, polyenes, and echinocandins can activate the Cell Wall Integrity (CWI) signaling pathway in fungi as a compensatory mechanism.[7]
Caption: Mechanisms of action for different classes of antifungal agents.
Experimental Protocols
The data presented in this guide is based on standardized antifungal susceptibility testing (AFST) methodologies, crucial for ensuring the reproducibility and comparability of results. The most common in vitro method is the broth microdilution assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a reference standard for determining the MIC of antifungal agents against yeast and filamentous fungi.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using a standardized liquid medium, such as RPMI 1640.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared. For yeasts, the final concentration is typically between 0.5 x 10³ and 2.5 x 10³ cells/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (medium only) are included on each plate.
-
Incubation: The microtiter plates are incubated at a controlled temperature, typically 35°C, for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control well.
Caption: Workflow for in vitro antifungal susceptibility testing.
In Vivo Correlation and Future Directions
While in vitro data provides a strong indication of antifungal potential, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of a novel agent in a living organism. For many novel compounds like 13-Epimanool, comprehensive in vivo data is still forthcoming.
For other novel agents, such as SM21, in vivo studies have demonstrated promising results. In a systemic candidiasis mouse model, SM21 prevented mortality, and in an oral candidiasis model, it was more effective than nystatin (B1677061) at reducing tongue lesions.[8] Similarly, luliconazole (B1675427) has shown in vivo efficacy against azole-resistant Aspergillus fumigatus in a Galleria mellonella infection model.[9] These studies highlight the critical step of translating in vitro activity to in vivo effectiveness.
Future research on 13-Epimanool and other novel labdane diterpenes should focus on:
-
Expanding the in vitro testing to a broader panel of clinically relevant fungi.
-
Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
Conducting in vivo studies in relevant animal models to assess efficacy, toxicity, and pharmacokinetic profiles.
The exploration of natural compounds like 13-Epimanool offers a promising avenue for the development of new antifungal therapies to combat the growing challenge of drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antifungal Agent 13
The proper disposal of "Antifungal Agent 13," representative of a broad class of chemical compounds used in research, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound and similar chemical waste generated in a laboratory setting.
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, it is imperative to have a clear disposal plan.[1] Laboratory personnel must be equipped with the appropriate personal protective equipment (PPE) as specified in the Safety Data Sheet (SDS) for the particular agent.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side shields are mandatory to prevent accidental splashes.[2]
-
Hand Protection: Chemical-resistant gloves appropriate for the specific antifungal agent must be worn.[2]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator should be used.[2]
Step 1: Waste Identification and Characterization
The initial and most critical step in the proper disposal of any chemical is to understand its properties and hazards.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical, providing detailed guidance on its physical and chemical properties, hazards, and specific disposal considerations in Section 13.[1][3]
-
Determine Hazard Characteristics: Identify if this compound or its solutions exhibit any of the following hazardous characteristics[1][4][5]:
-
Ignitability: Flashpoint less than 140°F (60°C).
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable, reacts violently with water, or generates toxic gases.
-
Toxicity: Harmful or fatal if ingested, inhaled, or absorbed.
-
Step 2: Segregation and Collection
Proper segregation of chemical waste at the source is fundamental to preventing dangerous reactions and ensuring safe disposal.
-
Never Mix Incompatible Waste Streams: At a minimum, segregate waste as follows[1][6][7][8]:
-
Aqueous waste from organic solvent waste.
-
Halogenated solvents from non-halogenated solvents.
-
Acids from bases.
-
Oxidizers from flammable or organic materials.
-
Solid waste from liquid waste.
-
-
Use Appropriate and Compatible Containers: Collect hazardous waste in sturdy, leak-proof containers that are chemically compatible with the waste.[5][6][9] The original container of the main component is often a suitable choice.[9] Containers must be kept closed except when adding waste.[1][6]
-
Chemically Contaminated Sharps: Needles, scalpels, and other contaminated sharps must be collected in designated, puncture-resistant sharps containers.[1]
Step 3: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Labeling Requirements: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), the approximate percentage of each component, and the date of accumulation.[3][6][10]
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA at or near the point of generation.[4] The SAA should be under the control of laboratory personnel.[5] Ensure secondary containment is in place for all liquid waste to capture any potential leaks.[2][6]
Step 4: Disposal and Removal
Hazardous chemical waste must not be disposed of via the sanitary sewer or in the regular trash.[6][10]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is responsible for the collection and disposal of hazardous waste.[4][6] Schedule a waste pickup as soon as containers are full.[6]
-
Disposal of Empty Containers: Empty chemical containers must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous waste.[6][8] After triple rinsing, labels must be defaced or removed before the container is discarded or recycled according to institutional policies.[6][11]
Data Summary for Hazardous Waste Characterization
The following table summarizes the key characteristics used to classify hazardous waste for proper disposal.
| Hazard Characteristic | Description | Examples | Disposal Consideration |
| Ignitability | Liquids with a flash point < 140°F (60°C); solids that can cause fire through friction or spontaneous combustion; ignitable compressed gases; oxidizers.[4] | Ethanol, Acetone, Xylene, Sodium Nitrate[4] | Segregate from oxidizers; store in a fire-rated cabinet.[7] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[4] | Hydrochloric Acid, Nitric Acid, Sodium Hydroxide[4] | Segregate acids from bases; use corrosion-resistant containers (e.g., no metal for corrosive waste).[7][9] |
| Reactivity | Materials that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[4] | Sodium Metal, Potassium Cyanide, Picric Acid[4] | Do not mix with other chemicals; handle with extreme caution. |
| Toxicity | Harmful or fatal if ingested, inhaled, or absorbed.[1] This includes acutely toxic (P-listed) and toxic (U-listed) chemicals.[5][12] | Osmium Tetroxide, Sodium Azide, Chloroform[4][13] | Minimize generation; accumulate in designated, sealed containers. |
Experimental Protocol: Neutralization of Acidic or Basic Antifungal Solutions
This protocol is for the in-lab neutralization of small quantities (≤ 25 mL) of simple aqueous acidic or basic solutions of an antifungal agent that does not contain heavy metals, strong oxidizers, or other hazardous components. Always consult and obtain approval from your institution's EHS before performing any in-lab waste treatment. [1][7]
Materials:
-
Large glass beaker (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
pH paper or calibrated pH meter
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
-
Neutralizing agent:
-
For acidic waste: Sodium bicarbonate or sodium hydroxide (B78521) (use with caution).
-
For basic waste: Dilute hydrochloric acid or citric acid.
-
Procedure:
-
Preparation: Perform the entire procedure in a certified chemical fume hood. Wear appropriate PPE. Place the large beaker on the stir plate and add a stir bar.[1]
-
Dilution: Add a large volume of cold water to the beaker. Slowly pour the acidic or basic waste solution into the water with constant, gentle stirring. This helps to dissipate any heat generated.[1]
-
Neutralization:
-
Monitoring: After each addition, allow the solution to mix thoroughly. Check the pH of the solution using pH paper or a pH meter.[1]
-
Endpoint: Continue adding the neutralizing agent until the pH is between 5.5 and 9.0.[1]
-
Cooling and Final Check: Allow the solution to cool to room temperature and re-check the pH to ensure it remains in the neutral range.[1]
-
Disposal: Once confirmed to be within the acceptable pH range and approved by local regulations and EHS, the neutralized solution may be flushed down the sanitary sewer with at least 20 parts of water.[1]
Visualizations
Caption: Laboratory Chemical Waste Disposal Workflow.
Caption: Decision-making for waste segregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. fda.gov [fda.gov]
- 12. epa.gov [epa.gov]
- 13. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling Antifungal agent 13
Essential Safety and Handling Guide for Antifungal Agent 13
Disclaimer: This document provides essential safety and logistical information for handling "this compound." As this is not a publicly documented compound, the following guidance is based on established best practices for handling potent, hazardous pharmaceutical compounds. A compound-specific risk assessment must be conducted by qualified personnel before any handling occurs.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling of potent antifungal agents, minimizing exposure risks to personnel and the environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure to potent compounds.[1] The selection of appropriate PPE is critical to minimize exposure.[2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
Table 1: Recommended Personal Protective Equipment by Activity
| Activity | Hand Protection | Body Protection | Respiratory Protection | Eye/Face Protection |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested).[3][4] | Disposable, solid-front gown with tight-fitting cuffs.[1] Polyethylene-coated polypropylene (B1209903) or similar laminate materials are recommended.[4] | A fit-tested N95 respirator is a minimum.[1] For high-aerosol generating procedures, a Powered Air-Purifying Respirator (PAPR) is recommended.[2] | Chemical splash goggles and a full-face shield.[1][2] |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves.[1] | Chemical-resistant disposable gown.[1] | To be performed in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[3] A respirator may still be required based on risk assessment.[1] | Chemical splash goggles and a face shield.[2] |
| Administering to In Vitro/In Vivo Systems | Nitrile gloves.[5] | Standard lab coat.[1] | Not generally required if performed in a biological safety cabinet or well-ventilated area.[1] | Safety glasses with side shields.[1] |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves.[1] | Disposable, fluid-resistant gown.[6] | A fit-tested N95 or higher respirator may be required, especially for cleaning up spills of powdered material.[7] | Chemical splash goggles and a face shield.[2] |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves.[6] | Disposable gown.[6] | Not generally required if waste is properly contained. | Safety glasses with side shields. |
Operational Plans and Experimental Protocols
Adherence to strict, step-by-step protocols is essential for minimizing risk. The following protocols outline key procedures for handling this compound.
Protocol 1: Donning and Doffing of PPE
Objective: To correctly put on and remove PPE to prevent contamination of the user and the laboratory environment.
Methodology:
-
Donning (Putting On) - in a designated clean area:
-
Perform hand hygiene.
-
Don the inner pair of gloves.
-
Don the disposable gown, ensuring complete back coverage.[4]
-
Don the fit-tested respirator (e.g., N95).
-
Don eye and face protection (goggles and/or face shield).
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.[4]
-
-
Doffing (Removing) - in a designated doffing area:
-
Remove the outer pair of gloves.
-
Remove the gown, rolling it away from the body to contain the contaminated exterior.
-
Perform hand hygiene.
-
Remove the face shield and goggles.
-
Remove the respirator.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene with soap and water.[2]
-
Dispose of all single-use PPE in a designated hazardous waste container.[2]
-
Protocol 2: Safe Handling of this compound Powder
Objective: To safely weigh and solubilize the potent compound while minimizing dust and aerosol generation.
Methodology:
-
Preparation:
-
Ensure all work is performed within a containment device such as a ventilated balance safety enclosure or a chemical fume hood.[8]
-
Decontaminate the work surface before and after handling.[1]
-
Prepare labeled, sealed waste containers for all waste that will be generated.[2]
-
Don the appropriate PPE as specified in Table 1.
-
-
Weighing and Aliquoting:
-
Solubilization:
-
Post-Handling:
Protocol 3: Decontamination of Work Surfaces
Objective: To effectively deactivate and remove any residual this compound from laboratory surfaces.
Methodology:
-
Preparation:
-
Don appropriate PPE for cleaning and decontamination (see Table 1).
-
Prepare a decontamination solution. A 10% freshly prepared sodium hypochlorite (B82951) (bleach) solution followed by a neutralizing agent (like sodium thiosulfate) is a common approach, but a compound-specific deactivating agent should be validated if possible.[9][10]
-
-
Decontamination Procedure:
-
Remove any visible soil or powder with a disposable wipe dampened with water, taking care not to create dust.[9] Dispose of the wipe as hazardous waste.
-
Liberally apply the deactivating agent (e.g., 10% bleach) to the surface, ensuring complete coverage and allowing for a sufficient contact time (e.g., 20 minutes).[9][11]
-
Wipe the surface clean with disposable towels, working from the cleanest area to the dirtiest.[9]
-
Apply a neutralizing agent if required (e.g., for bleach).
-
Rinse the surface with 70% ethanol (B145695) or sterile water.[1]
-
Wipe the surface dry with clean paper towels.[9]
-
Dispose of all used cleaning materials as hazardous waste.[6]
-
Mandatory Visualizations
The following diagrams illustrate key workflows for the safe management of this compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gerpac.eu [gerpac.eu]
- 4. shieldhd.ca [shieldhd.ca]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. ipservices.care [ipservices.care]
- 7. england.nhs.uk [england.nhs.uk]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. benchchem.com [benchchem.com]
- 10. labproinc.com [labproinc.com]
- 11. tamut.edu [tamut.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
